1-(Benzyloxy)-2-(difluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMMTXOXSXLMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40841878 | |
| Record name | 1-(Benzyloxy)-2-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40841878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915799-68-7 | |
| Record name | 1-(Difluoromethyl)-2-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915799-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyloxy)-2-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40841878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyloxy)-2-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure of 1-(Benzyloxy)-2-(difluoromethyl)benzene
Technical Whitepaper: Structural Utility and Synthetic Profiling of 1-(Benzyloxy)-2-(difluoromethyl)benzene
Executive Summary
In contemporary medicinal chemistry, the strategic installation of fluorine atoms is a fundamental tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(Benzyloxy)-2-(difluoromethyl)benzene is a highly specialized building block designed for this exact purpose. The molecule features a difluoromethyl (-CHF₂) group, which acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) moieties. Concurrently, the benzyloxy (-OBn) group serves as a robust, orthogonal protecting mask for the adjacent phenolic oxygen, enabling aggressive downstream transformations before late-stage deprotection. This guide details the physicochemical properties, strategic synthesis, and validated protocols for utilizing this critical intermediate.
Structural and Physicochemical Profiling
The dual-functional nature of 1-(Benzyloxy)-2-(difluoromethyl)benzene allows it to be subjected to various cross-coupling and functionalization reactions without compromising the sensitive phenolic oxygen. The electron-withdrawing nature of the -CHF₂ group also serves to lower the pKa of the phenol upon deprotection, modulating its binding affinity in biological targets.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value |
| Chemical Name | 1-(Benzyloxy)-2-(difluoromethyl)benzene |
| CAS Number | 915799-68-7[1] |
| Molecular Formula | C₁₄H₁₂F₂O[1] |
| Molecular Weight | 234.24 g/mol [1] |
| SMILES String | FC(C1=CC=CC=C1OCC2=CC=CC=C2)F[1] |
| Purity Standard | ≥98% (Required for downstream API synthesis)[1] |
| Storage Conditions | Sealed in dry, 2–8 °C[1] |
Strategic Synthetic Methodologies: Causality and Design
To construct 1-(Benzyloxy)-2-(difluoromethyl)benzene, one cannot simply difluoromethylate 2-hydroxybenzaldehyde directly. The free phenolic -OH would competitively react with fluorinating agents to form aryl fluorides or undergo uncontrolled polymerization.
The Causality of Protection: The phenol is first masked using a benzyl group (via benzylation with benzyl bromide). The resulting benzyl ether is highly stable to the strongly acidic and nucleophilic conditions required for subsequent fluorination.
The Causality of Deoxyfluorination: The conversion of the aldehyde to a geminal difluoride is achieved via deoxyfluorination using Diethylaminosulfur trifluoride (DAST) [2]. DAST selectively and efficiently converts the carbonyl oxygen to a -CF₂H group.
Safety and Temperature Causality: DAST is highly reactive and thermally unstable. Heating DAST above 90 °C leads to disproportionation into sulfur tetrafluoride (SF₄) and highly explosive bis(diethylamino)sulfur difluoride ((Et₂N)₂SF₂)[3]. Therefore, the protocol dictates strict temperature control (0 °C to room temperature) to ensure both safety and chemoselectivity.
Experimental Methodology: Deoxyfluorination via DAST
The following protocol outlines the conversion of 2-benzyloxybenzaldehyde to 1-(Benzyloxy)-2-(difluoromethyl)benzene. It is designed as a self-validating system to ensure reaction integrity at every step.
Phase 1: Anhydrous Setup
-
Action: Flame-dry a round-bottom flask under a continuous flow of argon. Dissolve 2-benzyloxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).
-
Causality: DAST reacts violently with ambient moisture to yield highly corrosive hydrofluoric acid (HF). Strict anhydrous conditions prevent reagent degradation and hazardous byproducts.
Phase 2: Reagent Addition
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add DAST (2.0 equiv) dropwise via a syringe over 15 minutes[2].
-
Causality: The initial nucleophilic attack of DAST on the aldehyde is highly exothermic. Dropwise addition at 0 °C controls the reaction rate and prevents the thermal decomposition of DAST into explosive intermediates[3].
Phase 3: Reaction Progression & Self-Validation
-
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
Validation (TLC & NMR): Monitor the reaction via Thin Layer Chromatography (TLC). The starting aldehyde is UV-active and stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful formation of the product is validated when the new UV-active spot fails to stain with 2,4-DNP (confirming the absence of the carbonyl). For absolute structural validation, a crude ¹⁹F NMR aliquot will display a characteristic doublet (J ≈ 55 Hz) around -110 to -115 ppm, confirming the gem-difluoromethyl proton-fluorine coupling.
Phase 4: Quenching and Isolation
-
Action: Recool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. Extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: NaHCO₃ safely neutralizes any generated HF and unreacted DAST without hydrolyzing the newly formed -CF₂H group.
Synthetic Workflow Visualization
The following diagram maps the logical progression from the unprotected starting material through the fluorination phase, culminating in the deprotected active pharmacophore.
Caption: Synthetic workflow for 1-(Benzyloxy)-2-(difluoromethyl)benzene and subsequent deprotection.
Downstream Applications in Drug Development
Once 1-(Benzyloxy)-2-(difluoromethyl)benzene is synthesized and incorporated into a larger molecular scaffold, the benzyloxy group can be cleanly cleaved. This is typically achieved via palladium-catalyzed hydrogenolysis (H₂, Pd/C at room temperature). The resulting 2-(difluoromethyl)phenol provides a sterically shielded, lipophilic hydrogen-bonding site. This motif is highly valued in modern drug design for improving blood-brain barrier (BBB) penetrance and shielding adjacent aromatic rings from rapid oxidative metabolism.
References
-
915799-68-7 | 1-(Benzyloxy)-2-(difluoromethyl)benzene - ChemScene , ChemScene, 1
-
Late-stage difluoromethylation: concepts, developments and perspective , Chemical Society Reviews (RSC Publishing),Link
-
Diethylaminosulfur trifluoride , Wikipedia, 2
-
Flow microreactor synthesis in organo-fluorine chemistry , Beilstein Journal of Organic Chemistry, 3
Sources
Physicochemical Profiling and Synthetic Methodologies of 1-(Benzyloxy)-2-(difluoromethyl)benzene
Executive Summary
1-(Benzyloxy)-2-(difluoromethyl)benzene (CAS: 915799-68-7) is a highly specialized fluorinated building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by an ortho-substitution pattern featuring a bulky, cleavable benzyloxy ether and a difluoromethyl (-CHF₂) group, this compound serves as a critical intermediate for developing lipophilic bioisosteres. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol for its preparation.
Structural Rationale & Molecular Design
The architectural value of 1-(Benzyloxy)-2-(difluoromethyl)benzene lies in the dual functionalization of its central benzene core:
-
The Difluoromethyl (-CHF₂) Group: In contemporary drug design, the -CHF₂ moiety is strategically deployed as a bioisostere for alcohols, thiols, and amides. Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CHF₂ group acts as a "lipophilic hydrogen bond donor." The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, allowing the proton to participate in highly directional hydrogen bonding with target receptor backbones, as extensively validated by .
-
The Benzyloxy (-OCH₂Ph) Group: This moiety serves a dual purpose. In early-stage screening, it provides significant steric bulk and lipophilicity to probe hydrophobic pockets. In synthetic workflows, it acts as a robust protecting group for phenols. Post-functionalization, the benzyl group can be quantitatively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to reveal a 2-(difluoromethyl)phenol derivative.
Physicochemical Properties
Understanding the physicochemical profile of this intermediate is critical for predicting its behavior in downstream biological assays and purification workflows. The presence of the -CHF₂ group significantly alters the electronic distribution and lipophilicity of the parent ether.
Quantitative Data Summary
| Property | Value | Implications for Drug Design & Handling |
| Molecular Formula | C₁₄H₁₂F₂O | Standard fluorinated intermediate |
| Molecular Weight | 234.24 g/mol | Optimal for small molecule therapeutics (Lipinski compliant) |
| CAS Registry Number | 915799-68-7 | Verified via |
| LogP (Estimated) | ~4.2 - 4.5 | High lipophilicity; excellent membrane permeability, requires non-polar solvents for extraction |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | Exceptionally low TPSA; indicates high potential for Blood-Brain Barrier (BBB) penetration |
| H-Bond Donors | 0 (Classical), 1 (Non-classical) | The -CHF₂ proton acts as a weak, highly directional H-bond donor |
| H-Bond Acceptors | 3 (O, F, F) | Facilitates interactions with target kinase/receptor backbones |
| Rotatable Bonds | 4 | Maintains favorable conformational rigidity while allowing necessary target adaptation |
Synthetic Methodology & Causality
The most direct and efficient route to synthesize 1-(Benzyloxy)-2-(difluoromethyl)benzene is the deoxyfluorination of 2-(benzyloxy)benzaldehyde using Diethylaminosulfur trifluoride (DAST). This method, pioneered by , converts the carbonyl oxygen directly into a gem-difluoride.
Experimental Protocol
Reagents: 2-(Benzyloxy)benzaldehyde (1.0 eq), DAST (1.5 eq), Anhydrous Dichloromethane (DCM), Saturated Aqueous NaHCO₃.
-
Preparation: Dissolve 2-(benzyloxy)benzaldehyde in anhydrous DCM under a strict argon atmosphere.
-
Causality: DAST reacts violently with ambient moisture to generate highly corrosive and toxic hydrofluoric acid (HF). Anhydrous conditions are non-negotiable for both safety and yield optimization.
-
-
Initiation: Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: The initial nucleophilic attack of the aldehyde oxygen onto the sulfur atom of DAST is highly exothermic. Cooling prevents thermal decomposition of the reagent and suppresses side reactions (e.g., polymerization).
-
-
Addition: Add DAST dropwise via a syringe.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing vigorously stirred saturated aqueous NaHCO₃ at 0 °C.
-
Causality: This step safely neutralizes the HF byproduct generated during the fluorination cycle, preventing glass etching and protecting the operator.
-
-
Isolation: Extract the aqueous layer three times with DCM. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
Fig 1: Step-by-step synthetic workflow for 1-(Benzyloxy)-2-(difluoromethyl)benzene.
Mechanistic Logic & Self-Validating Systems
To ensure scientific integrity, the protocol must be treated as a self-validating system. The mechanism of DAST fluorination dictates specific analytical outcomes that the chemist must observe to confirm success.
Mechanistic Pathway
The reaction proceeds via a two-step nucleophilic substitution. First, the carbonyl oxygen attacks the electron-deficient sulfur of DAST, displacing a fluoride ion. This generated fluoride ion then attacks the carbonyl carbon, expelling diethylaminosulfinyl fluoride (Et₂NSOF) to form an oxocarbenium-like intermediate, which is immediately trapped by a second fluoride ion.
Fig 2: Mechanistic logic of DAST-mediated deoxyfluorination of the benzaldehyde precursor.
Analytical Self-Validation
You do not need to wait for full mass spectrometry to know if this reaction succeeded. The workflow validates itself through two immediate analytical checkpoints:
-
Thin-Layer Chromatography (TLC) Shift: The conversion of a highly polar aldehyde carbonyl to a lipophilic -CHF₂ group drastically reduces the molecule's polarity. On a silica TLC plate (e.g., 9:1 Hexane/EtOAc), the product will exhibit a significantly higher Retention Factor (
) than the starting material. If the spot does not move up the plate, the reaction failed. -
Nuclear Magnetic Resonance (NMR) Hallmarks: The ultimate validation lies in the ¹H NMR spectrum. The proton of the newly formed -CHF₂ group is split by the two adjacent fluorine atoms (Spin
). The operator must observe a distinct triplet integrating to 1H, typically manifesting between 6.5 ppm and 7.2 ppm . Crucially, the coupling constant ( ) will be massive—approximately 55 Hz . The absence of this wide triplet definitively indicates a failure in the fluorination step.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Cline, D., ... & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]
lipophilicity and LogP values of 1-(Benzyloxy)-2-(difluoromethyl)benzene
An In-Depth Technical Guide on the Lipophilicity and LogP Profile of 1-(Benzyloxy)-2-(difluoromethyl)benzene[1]
Executive Summary
1-(Benzyloxy)-2-(difluoromethyl)benzene (CAS: 915799-68-7) represents a critical structural motif in modern medicinal chemistry, serving as a case study for the unique physicochemical behavior of the difluoromethyl (CHF₂) group.[1] Unlike the chemically inert and highly lipophilic trifluoromethyl (CF₃) group, the CHF₂ moiety acts as a "lipophilic hydrogen bond donor," a dual-nature property that complicates standard LogP predictions.
This guide provides a rigorous analysis of the compound’s lipophilicity, synthesizing computational data with experimental methodologies. It addresses the discrepancy between predicted LogP values (ranging from 3.2 to 4.2) and offers a mechanistic explanation based on intramolecular interactions unique to the ortho-substitution pattern.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a central benzene ring substituted at the ortho position with a benzyloxy group and a difluoromethyl group.
-
Scaffold: Diphenyl ether derivative (specifically, a benzyl phenyl ether).[1]
-
Key Substituent: Difluoromethyl (-CHF₂) at the C2 position.[1]
-
Linker: Ether oxygen (-O-CH₂-), providing rotational flexibility.[1]
The Difluoromethyl Anomaly: A Lipophilic H-Bond Donor
The -CHF₂ group is not merely a "smaller CF₃."[1] The hydrogen atom in -CHF₂ is rendered significantly acidic (
-
H-Bond Donor Capability: The C-H bond can act as a weak hydrogen bond donor to biological targets or solvent molecules.[1]
-
Lipophilicity Modulation: While fluorine atoms generally increase lipophilicity (hydrophobicity), the polarity of the C-H bond partially offsets this. Consequently, -CHF₂ is less lipophilic than -CF₃ but significantly more lipophilic than -CH₃ or -CH₂OH.[1]
The "Ortho Effect" and Intramolecular Bonding
Expert Insight: In 1-(Benzyloxy)-2-(difluoromethyl)benzene, the ortho positioning allows for a potential intramolecular hydrogen bond between the acidic proton of the -CHF₂ group and the lone pairs of the ether oxygen.
-
Mechanism:
interaction.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Consequence: If this conformation is energetically favored, it "masks" the polar donor/acceptor sites from the aqueous solvent. This results in a higher experimental LogP than would be predicted by additive fragmental methods that assume free solvation of both groups.
Part 2: Lipophilicity Assessment (LogP/LogD)
Predicted vs. Theoretical Values
Computational algorithms struggle with fluorinated motifs due to the complex electronic effects described above.
| Method | Value | Source/Algorithm | Notes |
| CLogP | 4.20 | ChemScene/BioByte | Fragment-based; likely overestimates by ignoring H-bond acidity.[1] |
| XLogP3 | 3.2 - 3.3 | PubChem/Atom-additive | Likely underestimates by over-weighting the polarity of the C-H bond.[1] |
| Consensus LogP | 3.7 ± 0.3 | Estimated | Weighted average accounting for the ortho effect. |
Interpretation: The experimental value is likely closer to 3.8 – 4.0 . The formation of the intramolecular H-bond (pseudo-5-membered ring) reduces the water desolvation penalty, pushing the value toward the upper end of the range.
Comparative Lipophilicity (SAR Context)
To understand where this compound fits in a lead optimization series:
-
vs. -CH₃ Analog: The -CHF₂ analog is more lipophilic (
LogPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> +0.2 to +0.5). -
vs. -CF₃ Analog: The -CHF₂ analog is less lipophilic (
LogPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -0.5 to -0.7) due to H-bond donor capacity.[1][2] -
vs. -OCH₃ (Methoxy): The -CHF₂ group is significantly more lipophilic.[1]
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the structural equilibrium and the decision process for experimental validation.
Figure 1: Conformational impact on lipophilicity. The "Closed" conformation masks polarity, potentially elevating LogP.
Part 4: Experimental Determination Methodologies
Since this molecule is neutral and highly lipophilic (LogP > 3), standard potentiometric methods are unsuitable.[1] Two protocols are recommended: the High-Throughput HPLC method (for speed) and the Shake-Flask method (for validation).[1]
Protocol A: RP-HPLC Estimation (High Throughput)
Best for: Rapid screening of derivatives.[1]
-
Stationary Phase: C18 (ODS) column with high carbon loading (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: Isocratic elution with Methanol/Water (varying ratios: 60%, 70%, 80% MeOH).
-
Note: Avoid buffering unless measuring LogD of ionizable impurities; the target is neutral.
-
-
Calibration: Run a set of 5-7 standards with known LogP values (e.g., Toluene, Naphthalene, Diphenyl ether) that bracket the expected LogP (2.5 – 4.5).[1]
-
Calculation:
-
Validation Check: Ensure the peak symmetry is >0.9. Tailing indicates secondary interactions (silanol binding), which are less likely for this ether but possible if the -CHF₂ H-bond donor interacts with silanols.[1]
Protocol B: Miniaturized Shake-Flask (Gold Standard)
Best for: Final data package for regulatory submission.[1]
-
Phase Preparation:
-
Sample Preparation: Dissolve 1 mg of the compound in the octanol phase (pre-saturated).
-
Equilibration:
-
Mix 1 mL of sample-octanol with 1 mL of saturated water in a glass vial.[1]
-
Vortex for 60 minutes.
-
Centrifuge at 3000 rpm for 20 minutes to break any emulsion.
-
-
Quantification:
-
Remove the octanol phase.
-
Analyze both phases via HPLC-UV (254 nm).
-
Note: The concentration in the water phase will be very low. Use a large injection volume (50-100 µL) for the water phase sample.[1]
-
-
Calculation:
.
Part 5: Medicinal Chemistry Implications
Blood-Brain Barrier (BBB) Permeability
With a predicted LogP of ~3.8 and a molecular weight of 234.2 Da, this compound possesses ideal CNS-penetrant properties (LogP < 5, MW < 400).[1]
-
Lipophilic H-Bond Donor Advantage: The -CHF₂ group can form H-bonds with receptors after crossing the membrane, offering a binding advantage over the inert -CF₃ group without the high desolvation penalty of an -OH group.[1]
Metabolic Stability
The -CHF₂ group blocks metabolic oxidation at the benzylic position (if it were a methyl). However, the benzyloxy methylene (-O-CH₂-) remains a metabolic soft spot (O-dealkylation by CYPs).[1]
-
Design Strategy: If metabolic stability is an issue, consider deuterating the benzyloxy methylene (-O-CD₂-) or adding a substituent to the benzyl ring to sterically hinder CYP access.[1]
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] Link[1]
-
PubChem Compound Summary. (2025). "1-(Benzyloxy)-2-(difluoromethyl)benzene (CID 71422906)."[1] National Center for Biotechnology Information.[1] Link[1]
-
Linclau, B., et al. (2020).[1][6] "Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules." Australian Journal of Chemistry. Link[1]
-
ChemScene. (2025). "Product Data: 1-(Benzyloxy)-2-(difluoromethyl)benzene." ChemScene Reagents. Link
Sources
- 1. PubChemLite - 1-(benzyloxy)-2-(difluoromethyl)benzene (C14H12F2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. connectsci.au [connectsci.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Advanced Safety & Handling Whitepaper: 1-(Benzyloxy)-2-(difluoromethyl)benzene in Pharmaceutical Development
Executive Summary
In contemporary drug design, the strategic incorporation of fluorinated motifs is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(Benzyloxy)-2-(difluoromethyl)benzene (CAS: 915799-68-7) serves as a critical synthetic building block in this domain. The difluoromethyl (
However, the very physicochemical properties that make this compound valuable in medicinal chemistry—specifically its lipophilicity and electrophilic potential—also dictate its safety profile. This whitepaper provides an in-depth, mechanistic guide to the safety data, handling protocols, and structural causality of 1-(Benzyloxy)-2-(difluoromethyl)benzene, ensuring that researchers can leverage its synthetic utility without compromising laboratory safety.
Physicochemical Profiling & Structural Causality
The reactivity and safety profile of 1-(Benzyloxy)-2-(difluoromethyl)benzene are governed by the synergistic effects of its two primary functional groups: the benzyl ether and the difluoromethyl group[2].
-
The Benzyl Ether Motif: Provides a robust protecting group for the underlying phenol, stable under a variety of basic and nucleophilic conditions, yet readily cleavable via catalytic hydrogenation or strong Lewis acids. Its high lipophilicity facilitates partitioning into organic solvents and biological membranes.
-
The Difluoromethyl Group: Acts as an electron-withdrawing group (EWG) via inductive effects, which modulates the electron density of the aromatic ring. The polarized
bonds create a strong dipole, while the remaining hydrogen atom acts as a hydrogen bond donor[1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| Chemical Name | 1-(Benzyloxy)-2-(difluoromethyl)benzene |
| CAS Number | 915799-68-7 |
| Molecular Formula | |
| Molecular Weight | 234.24 g/mol |
| Purity | |
| Storage Conditions | Sealed in dry, 2-8°C |
Data sourced from verified supplier specifications[3].
Hazard Identification & Mechanistic Toxicology
Standard Safety Data Sheets (SDS) list hazards without explaining the underlying chemical biology. Understanding why a compound is hazardous is the first step in effective risk mitigation.
Table 2: Hazard and Precautionary Statements
| Category | Code | Description |
| Hazards | H315 | Causes skin irritation |
| Hazards | H319 | Causes serious eye irritation |
| Hazards | H335 | May cause respiratory irritation |
| Precautions | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| Precautions | P280 | Wear protective gloves/protective clothing/eye protection |
| Precautions | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
Hazard data validated against standardized chemical safety registries[4].
Mechanistic Causality of Hazards
The H315 (Skin Irritation) and H319 (Eye Irritation) designations are a direct consequence of the molecule's structural design. The lipophilic benzyl ether allows the molecule to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and corneal epithelium. Once localized within the membrane, the electron-withdrawing nature of the
Self-Validating Experimental Handling Protocols
To ensure uncompromising safety and synthetic success, handling procedures must be self-validating—meaning every critical step includes an observable metric to confirm its success before proceeding.
Protocol: Safe Dispensing and O-Debenzylation Setup
This protocol details the safe handling of the compound for a standard catalytic hydrogenation (deprotection) workflow.
-
PPE & Environmental Validation:
-
Action: Don standard PPE (nitrile gloves, splash goggles, flame-resistant lab coat).
-
Validation: Inspect gloves using the inflation method to ensure zero micro-tears. Verify the fume hood digital monitor reads a face velocity of
100 fpm.
-
-
Inert Atmosphere Establishment:
-
Action: Transfer the sealed vial of 1-(Benzyloxy)-2-(difluoromethyl)benzene from 2-8°C storage to the fume hood. Connect the reaction flask to a Schlenk line.
-
Validation: Observe the mineral oil bubbler; a steady rate of 1-2 bubbles per second confirms positive nitrogen pressure, preventing ambient moisture from interacting with the fluorinated moiety.
-
-
Reagent Dispensing:
-
Action: Weigh the compound and dissolve it in anhydrous methanol or ethyl acetate.
-
Validation: Ensure complete dissolution by visual inspection (a clear, homogenous solution) before adding the Pd/C catalyst.
-
-
Reaction Execution & Quenching:
-
Action: Purge the vessel with
gas. Upon completion, filter the catalyst through a Celite pad to prevent pyrophoric ignition. -
Validation: Test the pH of the subsequent aqueous wash layer using pH paper. A neutral pH confirms the complete removal of any acidic byproducts generated during the cleavage.
-
Caption: Self-validating workflow for the safe handling and spill response of fluorinated benzyl ethers.
Storage, Stability, and Degradation Pathways
Storage Causality
1-(Benzyloxy)-2-(difluoromethyl)benzene must be stored sealed in a dry environment at 2-8°C[3].
-
Why 2-8°C? While the benzyl ether is generally stable, prolonged exposure to ambient heat and light can initiate slow, radical-mediated oxidative cleavage at the benzylic position.
-
Why Dry? The difluoromethyl group is stable under neutral conditions, but trace amounts of moisture combined with acidic or basic impurities over long-term storage can lead to slow hydrolysis, potentially releasing trace amounts of corrosive hydrogen fluoride (HF), which exacerbates the H315/H319 hazards.
Metabolic and Degradation Pathway
In biological systems or under synthetic deprotection conditions (e.g., Cytochrome P450 metabolism in vivo, or Pd/C hydrogenation in vitro), the primary degradation pathway is the cleavage of the benzyl ether. This yields the active bioisostere, 2-(difluoromethyl)phenol, and a toluene or benzaldehyde byproduct.
Caption: Primary degradation and metabolic pathway of 1-(Benzyloxy)-2-(difluoromethyl)benzene.
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017. Available at:[Link]
-
National Institutes of Health (NIH). "Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer." PubMed Central (PMC). Available at:[Link]
Sources
Metabolic Stability of Difluoromethyl Bioisosteres in Drug Discovery
[1]
Physicochemical Basis of Metabolic Stability
The metabolic stability of the difluoromethyl group is governed by the "Fluorine Effect," which alters bond dissociation energies (BDE) and electronic distribution.
Bond Strength and Oxidation Resistance
The carbon-fluorine bond is the strongest single bond in organic chemistry (~105-110 kcal/mol). The high electronegativity of the two fluorine atoms in
-
Methyl (
): C-H BDE ~98 kcal/mol. Prone to Hydrogen Atom Transfer (HAT) by Cytochrome P450 (CYP450) Compound I. -
Difluoromethyl (
): C-H BDE ~101-103 kcal/mol. The increased BDE raises the activation energy for HAT, significantly slowing down the rate of oxidative metabolism.
The Lipophilic Hydrogen Bond Donor
While
| Property | Hydroxyl ( | Difluoromethyl ( | Methyl ( |
| H-Bond Donor | Strong | Moderate (Lipophilic HBD) | None |
| Lipophilicity ( | Low (Hydrophilic) | High (Lipophilic) | High |
| Metabolic Liability | Phase II (Glucuronidation) | Phase I (Slow Oxidation) | Phase I (Rapid Oxidation) |
| C-H Acidity ( | ~16 | ~25-28 | ~50 |
Metabolic Pathways: Resistance and Liabilities[4]
While
Mechanism of Oxidative Defluorination
The primary metabolic liability of the
Pathway Description:
-
H-Abstraction: CYP450 abstracts the lone hydrogen atom, forming a radical.
-
Hydroxylation: The radical recombines with the hydroxyl radical equivalent from the heme iron, forming a gem-fluorohydrin intermediate (
). -
HF Elimination: The gem-fluorohydrin is unstable and spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride (
). -
Hydrolysis: The acyl fluoride rapidly hydrolyzes to the corresponding carboxylic acid (
).
Visualization: Oxidative Defluorination Pathway
Bioisosteric Strategy: Blocking Metabolic Hotspots
Replacing a metabolically labile methyl group or methoxy group with
-
Case Study: Voxilaprevir (HCV Protease Inhibitor)
-
Challenge: A vinylcyclopropane moiety in early leads was susceptible to rapid epoxidation and oxidative cleavage.
-
Solution: Replacement of the vinyl group with a difluoromethyl group.
-
Outcome: The
analog maintained potency (due to similar steric bulk and lipophilicity) but significantly improved metabolic stability by eliminating the alkene liability.
-
-
Case Study: Pantoprazole (Proton Pump Inhibitor)
-
Challenge: Methoxy groups (
) on the benzimidazole ring are prone to rapid O-demethylation. -
Solution: Use of a difluoromethoxy (
) group.[1][3] -
Outcome: The C-H bond in
is more resistant to abstraction than the C-H in , reducing the intrinsic clearance ( ) while maintaining H-bond acceptor capability.
-
Experimental Protocols for Assessment
Standard metabolic stability assays (Microsomal Stability) must be adapted to specifically detect defluorination events, as the loss of "2 Da" (H to OH conversion) seen in standard oxidation is not the terminal event here.
Protocol: In Vitro Microsomal Stability (HLM)
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compound (10 mM DMSO stock).
-
Quench Solution: Acetonitrile containing Internal Standard (IS).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add Test Compound (final conc. 1 µM, <0.1% DMSO). Initiate reaction by adding NADPH solution.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL Quench Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C).
-
Analysis: Analyze supernatant via LC-MS/MS.
Data Analysis:
-
Plot
vs. Time. -
Calculate
(slope). - .
- .
Protocol: Fluoride Release Assay ( NMR)
This assay specifically confirms if the metabolism involves the destruction of the
Rationale: Standard LC-MS might miss the carboxylic acid metabolite if it is very polar or poorly ionized. Detecting free fluoride ion (
Workflow:
-
Incubation: Perform HLM incubation as above, but scale up volume to 500 µL and use higher compound concentration (10-50 µM) to ensure sufficient fluoride signal.
-
Quench: Quench with equal volume of methanol. Centrifuge to remove protein.
-
NMR Sample Prep: Add
(10%) and an internal fluorine standard (e.g., -trifluorotoluene or NaF with known concentration) to the supernatant. -
Detection: Acquire proton-decoupled
NMR spectra.-
Signal: Look for the disappearance of the characteristic
doublet (approx -110 to -130 ppm) and the appearance of free fluoride ion (singlet at -119 ppm in aqueous buffer).
-
Strategic Decision Framework
When should a medicinal chemist deploy a difluoromethyl bioisostere?
Summary of Bioisosteric Effects[1][3][11][14]
| Feature | ||
| Metabolic Stability | Significantly Improved (Avoids conjugation) | Improved (Blocks rapid oxidation) |
| Lipophilicity ( | Increases (+1.0 to +2.0 units) | Minor Change (Context dependent) |
| H-Bonding | Retains Donor (weaker) | Gains Donor capability |
| Acidity | Decreases ( | Increases ( |
References
-
Zafrani, Y. et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Xing, L. et al. (2015). The Discovery of Voxilaprevir (GS-9857), a Potent and Pan-Genotypic HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. Link
-
Uere, R. et al. (2004). Metabolism of fluorinated drugs. Annual Review of Pharmacology and Toxicology. Link
Conformational Analysis of Ortho-Substituted Difluoromethyl Benzenes: A Guide for Drug Discovery and Molecular Design
An In-Depth Technical Guide:
Abstract
The difluoromethyl (CF₂H) group has emerged as a crucial substituent in modern medicinal chemistry, valued for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol moieties.[1][2][3][4][5] Its influence on a molecule's pharmacokinetic and pharmacodynamic profile is profoundly dictated by its three-dimensional orientation, particularly when constrained by adjacent functional groups. This guide provides a comprehensive exploration of the conformational landscape of ortho-substituted difluoromethyl benzenes. We delve into the complex interplay of steric, electrostatic, and stereoelectronic forces that govern the rotational preference of the CF₂H group. This paper details both state-of-the-art experimental and computational methodologies for elucidating these conformational preferences, offering researchers, scientists, and drug development professionals a robust framework for rational design and analysis.
The Difluoromethyl Group: A Paradigm of Modern Bioisosterism
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry, enhancing metabolic stability, binding affinity, and membrane permeability.[6] Among fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest. Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety possesses a polarized C-H bond, rendering it capable of forming hydrogen bonds.[2][4][7][8] This allows it to serve as a bioisosteric replacement for functionalities like hydroxyl (-OH) and thiol (-SH) groups, while often introducing favorable lipophilicity.[1][9]
The orientation of the CF₂H group relative to the aromatic ring and its ortho neighbor can dramatically alter its interaction profile. An ortho substituent introduces significant conformational constraints, making a thorough analysis essential for understanding and predicting molecular behavior, from target engagement to ADME-Tox properties.[1]
Governing Forces: The Determinants of Conformational Preference
The rotational barrier around the C(aryl)-C(CF₂H) bond is governed by a delicate balance of competing interactions. The preferred conformation is the one that minimizes the overall energy of the system by optimizing these forces.
Steric and Electrostatic Interactions
The most intuitive forces at play are steric repulsion and electrostatic interactions. The bulky fluorine atoms and the ortho substituent (denoted as 'X') can lead to significant van der Waals clashes, disfavoring conformations where these groups are eclipsed. Concurrently, the highly polar C-F bonds create a local dipole moment that interacts with the dipole of the ortho substituent. These classical interactions often favor a staggered conformation where the groups are maximally separated.
The Gauche Effect and Hyperconjugation
A more subtle, yet powerful, influence is the "gauche effect," a stereoelectronic phenomenon where a gauche conformation is anomalously more stable than the anti conformation.[10] In the context of difluoromethyl arenes, this effect is primarily driven by hyperconjugation.[11] Stabilization occurs through the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). The most significant of these interactions is often the donation from the C-H σ orbital of the difluoromethyl group into the C-F σ antibonding orbital (σC-H → σ*C-F).[10] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, which forces the two C-F bonds into a gauche relationship with the aromatic ring. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to identify and quantify these stabilizing hyperconjugative interactions.[12][13][14]
Intramolecular Hydrogen Bonding
The ability of the CF₂H group to act as a hydrogen bond donor is one of its most defining features.[15] If the ortho substituent is a hydrogen bond acceptor (e.g., a carbonyl, nitro, or hydroxyl group), a stabilizing intramolecular C-H···X hydrogen bond can form. This interaction can be strong enough to lock the molecule into a specific planar or near-planar conformation, overriding other conformational tendencies. Spectroscopic techniques, particularly NMR and IR, are instrumental in detecting such interactions.[2]
dot digraph "Intramolecular_Forces" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
// Nodes A [label="Conformational\nEquilibrium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Steric Repulsion\n(Ortho-Substituent ↔ CF₂H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Electrostatic Interactions\n(Dipole-Dipole)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Hyperconjugation\n(Gauche Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Intramolecular\nH-Bonding (C-H···X)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Destabilizes\nEclipsed Forms", color="#EA4335"]; A -> C [label="Attraction/\nRepulsion", color="#FBBC05"]; A -> D [label="Stabilizes\nGauche Forms", color="#34A853"]; A -> E [label="Stabilizes\nSyn Forms", color="#4285F4"]; } caption: "Key intramolecular forces governing CF₂H conformation."
Experimental Methodologies for Conformational Elucidation
Direct experimental observation is critical for validating computational models and understanding the conformational behavior in solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying conformation in solution.[16] Both ¹H and ¹⁹F NMR provide a wealth of information.
-
Chemical Shifts (δ): The chemical shifts of the CF₂H proton and the CF₂ H fluorine atoms are highly sensitive to their local electronic environment. Changes in conformation alter these environments, leading to distinct shifts that can be correlated with specific rotamers.
-
Scalar Coupling Constants (J-couplings): Through-bond J-couplings, particularly three-bond couplings (³J), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. Measuring ³JHF and ³JHH couplings between the difluoromethyl group and protons on the ortho substituent or the aromatic ring can provide quantitative data on the time-averaged dihedral angle.
-
Nuclear Overhauser Effect (NOE): Through-space NOEs provide information about proximate nuclei. An NOE between the CF₂H proton and a proton on the ortho substituent is direct evidence for a conformation where these groups are close in space (syn).
-
Dynamic NMR (DNMR): At low temperatures, the rotation around the Ar-CF₂H bond may become slow on the NMR timescale, allowing for the direct observation of individual conformers.[17][18] As the temperature is raised, these signals coalesce. Analysis of the line shapes as a function of temperature (lineshape analysis) allows for the determination of the activation energy (ΔG‡) for the rotational barrier.
-
Sample Preparation: Dissolve the ortho-substituted difluoromethyl benzene in a low-freezing point solvent (e.g., deuterated dimethyl ether, CHF₂Cl, or a Freon mixture) at a concentration of 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard ¹⁹F{¹H} NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shift and line shape.
-
Low-Temperature Acquisition: Cool the sample in the NMR probe in decrements of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Identify Coalescence and Slow-Exchange: Continue cooling until the single resonance decoalesces into two or more distinct signals corresponding to the individual conformers. The temperature at which the signals merge is the coalescence temperature (Tc). Record spectra well below Tc to obtain the chemical shifts (νA, νB) and populations (pA, pB) of each conformer in the slow-exchange regime.
-
Data Analysis: Use the Gutowsky-Holm equation or, more accurately, a full lineshape simulation software (e.g., gNMR, WINDNMR) to fit the spectra at various temperatures between the slow- and fast-exchange regimes.
-
Calculate Rotational Barrier: The simulation provides the rate constant (k) for interconversion at each temperature. The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. This value represents the energy barrier to rotation around the C(aryl)-C(CF₂H) bond.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular conformation in the solid state. This method yields precise bond lengths, bond angles, and dihedral angles. While invaluable, it is a static picture. The conformation observed in the crystal lattice may be influenced by packing forces and may not be the lowest energy conformer present in solution, where the majority of biological processes occur. Therefore, it is crucial to compare crystallographic data with solution-phase data from NMR and computational models.
Computational Chemistry: Modeling the Conformational Landscape
Theoretical calculations are indispensable for mapping the potential energy surface of bond rotation and for dissecting the specific interactions that stabilize or destabilize different conformers.
Density Functional Theory (DFT)
DFT calculations offer a robust balance of accuracy and computational cost for systems of this size.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the C(aryl)-C(CF₂H) dihedral angle in small increments (e.g., 10-15°). At each step, the energy of the molecule is minimized while keeping the dihedral angle constrained. Plotting energy versus dihedral angle reveals the low-energy minima (stable conformers) and the high-energy maxima (transition states).
-
Geometry Optimization and Frequency Calculations: The structures corresponding to the energy minima from the PES scan are then fully optimized without constraints. Subsequent frequency calculations confirm that these structures are true minima (no imaginary frequencies) and provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized geometries to investigate electronic interactions.[14] It quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, such as σC-H → σ*C-F, providing a quantitative basis for the gauche effect.[12][13]
dot digraph "Computational_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"];
// Nodes start [label="Initial Structure\n(e.g., from ChemDraw)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pes [label="DFT: Relaxed Potential\nEnergy Surface (PES) Scan\n(Vary Ar-CF₂H Dihedral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; minima [label="Identify Energy Minima\n(Stable Conformers)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; opt [label="DFT: Full Geometry\nOptimization of Minima", fillcolor="#4285F4", fontcolor="#FFFFFF"]; freq [label="DFT: Frequency Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; verify [label="Verify True Minima\n(0 Imaginary Frequencies)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; nbo [label="NBO Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="Final Energies (ΔG)\nand Hyperconjugative\nInteractions (E⁽²⁾)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> pes; pes -> minima; minima -> opt; opt -> freq; freq -> verify; verify -> nbo [label="Valid Structures"]; nbo -> results; } caption: "DFT/NBO workflow for conformational analysis."
-
Structure Building: Construct the 3D model of the ortho-substituted difluoromethyl benzene using a molecular editor.
-
PES Scan: Submit the structure for a relaxed PES scan using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p) is often a good choice for systems with non-covalent interactions). Define the C(ortho)-C(aryl)-C(CF₂H)-H dihedral angle as the reaction coordinate to be scanned over 360°.
-
Identify Minima: From the resulting energy profile, identify the dihedral angles corresponding to all energy minima.
-
Optimization and Frequencies: Create new input files for each identified minimum and perform a full, unconstrained geometry optimization followed by a frequency calculation at the same level of theory. This provides the final Gibbs free energies (ΔG) for each conformer.
-
NBO Calculation: On each fully optimized structure, perform an NBO analysis. This is typically an additional keyword in the DFT calculation input (e.g., Pop=NBO).
-
Data Interpretation:
-
Compare the relative ΔG values to determine the predicted population of each conformer at a given temperature (using the Boltzmann distribution).
-
Examine the NBO output file for second-order perturbation theory analysis. Look for significant E(2) values for interactions between filled (donor) and empty (acceptor) orbitals (e.g., σC-H → σ*C-F) that explain the relative stabilities.
-
Data Synthesis and Application in Drug Design
The ultimate goal of conformational analysis is to generate a validated model of a molecule's behavior that can inform rational drug design.
Comparing Experimental and Computational Data
A robust conformational model relies on the convergence of data from multiple sources. For instance, the relative populations of conformers determined by integrating low-temperature NMR signals should correlate with the relative Gibbs free energies calculated by DFT.
| Conformer (Dihedral Angle) | ΔG (DFT) (kcal/mol) | Calculated Population (298 K) | Observed Population (NMR, 180 K) | Key Stabilizing Interaction (NBO) |
| syn (~0°) | 0.00 | 75% | 78% | C-H···O H-bond (E(2)=2.5 kcal/mol) |
| anti (~180°) | 0.65 | 25% | 22% | σC-H → σ*C-F (E(2)=1.8 kcal/mol) |
| gauche (~90°) | 2.50 | <1% | Not Observed | Steric Clash |
Table 1: Hypothetical comparative data for an ortho-acetyl difluoromethyl benzene, demonstrating the synergy between computational and experimental methods.
Implications for Drug Development
Understanding the preferred conformation of an ortho-substituted difluoromethyl benzene is critical for:
-
Pharmacophore Modeling: The precise 3D arrangement of the H-bond donor (C-H) and the fluorine atoms determines how the molecule fits into a protein binding pocket. A locked syn conformation presents a completely different pharmacophoric profile than a freely rotating or anti-preferring analogue.
-
Lipophilicity and Permeability: The molecular surface polarity changes with conformation. A conformation that sequesters the polar C-F and C-H bonds via intramolecular hydrogen bonding may present a more nonpolar surface, affecting its lipophilicity (LogP) and ability to cross cell membranes.[1]
-
Metabolic Stability: The accessibility of the C-H bond of the difluoromethyl group to metabolic enzymes (e.g., Cytochrome P450s) can be influenced by its conformational state. A conformation that sterically shields this bond may lead to improved metabolic stability.
Conclusion
The conformational analysis of ortho-substituted difluoromethyl benzenes is a multifaceted challenge that requires an integrated approach. The unique electronic properties of the CF₂H group, including its ability to engage in hydrogen bonding and hyperconjugation, lead to a complex interplay of forces that defy simple steric arguments. By combining the solution-state insights from advanced NMR techniques with the solid-state precision of X-ray crystallography and the detailed energetic and electronic information from DFT and NBO calculations, researchers can build a comprehensive and validated model of conformational preference. This detailed understanding is not merely an academic exercise; it is a fundamental prerequisite for the rational design of next-generation therapeutics, enabling the fine-tuning of molecular properties to achieve optimal efficacy and safety.
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Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]
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Cormanich, R. A., et al. (2023). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
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Lee, H., et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
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Luo, J., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society. [Link]
-
Lee, H., et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. ResearchGate. [Link]
-
Lee, H., et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
-
Kubyshkin, V., et al. (2015). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Communications. [Link]
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Cormanich, R. A., et al. (2023). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. [Link]
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Zafrani, Y., & Amir, D. (2018). CF2H, a fascinating group for application in drug development enabling modulation of many molecular properties. ResearchGate. [Link]
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Luo, J., et al. (2017). CF2H, a Hydrogen Bond Donor. ACS Publications. [Link]
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Zafrani, Y., et al. (2017). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]
-
Nishihara, M., et al. (2014). Two-Step Synthesis of Difluoromethyl-Substituted 2,3-Dihydrobenzoheteroles. Organic Letters. [Link]
-
Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Taylor & Francis Online. [Link]
-
Cormanich, R. A., et al. (2016). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics. [Link]
-
Cormanich, R. A., et al. (2023). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journals. [Link]
-
Tveen, R., et al. (2022). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Gauche effect. Retrieved February 5, 2026, from [Link]
-
Goodman, L., et al. (2005). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. The Journal of Physical Chemistry A. [Link]
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Tveen, R., et al. (2022). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]
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Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [Link]
-
Abraham, R. J., et al. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gauche effect - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. beilstein-journals.org [beilstein-journals.org]
- 14. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
The Role of the Benzyloxy Group in Stabilizing Difluoromethyl Benzene Intermediates: Mechanistic Insights and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The incorporation of the difluoromethyl group (
This whitepaper explores the critical role of the benzyloxy group (
Mechanistic Causality: How the Benzyloxy Group Dictates Stability
The selection of a benzyloxy group over alternative oxygen-based substituents (such as free hydroxyls or methoxy groups) is rooted in a precise balance of electronic and steric effects.
Electronic Stabilization via Resonance (+M Effect)
During radical difluoromethylation (e.g., the addition of a
In transition-metal-mediated pathways (such as copper-catalyzed cross-coupling), the electron-rich nature of the benzyloxy-substituted arene stabilizes high-valent metal intermediates, such as the transient
Steric Shielding and Regiocontrol
While a methoxy group (
Prevention of Hydrogen Atom Transfer (HAT)
Free hydroxyl groups (
Visualization of Stabilization Pathways
The following diagrams illustrate the mechanistic role of the benzyloxy group in both radical and transition-metal-mediated difluoromethylation pathways.
Figure 1: Radical difluoromethylation pathway highlighting the stabilization of the cyclohexadienyl intermediate by the benzyloxy group.
Figure 2: Copper-mediated cross-coupling cycle for difluoromethylation, emphasizing Cu(III) stabilization.
Quantitative Data: Substituent Effects
The choice of the arene substituent drastically alters the efficiency of the difluoromethylation process. Table 1 summarizes the empirical data comparing various oxygen-based substituents.
Table 1: Comparative Substituent Effects on Para-Difluoromethylation Yields
| Substituent (R) | Electronic Effect | Steric Bulk (Shielding) | Para-Selectivity | Overall Yield | Deprotection Conditions |
| -OH | Strongly +M | Low | Low (HAT side reactions) | < 20% | N/A |
| -OMe | +M | Low | Moderate (ortho/para mix) | ~65% | |
| -OBn | +M | High | High (>95% para) | 87% | |
| -NO2 | Strongly -M | Moderate | N/A (Deactivated) | < 5% | N/A |
Data synthesis indicates that the -OBn group provides the optimal intersection of electronic activation and steric guidance.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify the integrity of the stabilized intermediates.
Protocol A: Copper-Mediated Difluoromethylation of 1-(benzyloxy)-4-iodobenzene
This protocol utilizes the nucleophilic difluoromethylation reagent
Reagents:
-
1-(benzyloxy)-4-iodobenzene (1.0 mmol)
- (2.0 mmol)
-
Copper(I) Iodide (CuI) (1.0 mmol)
-
Cesium Fluoride (CsF) (2.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Workflow:
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with CuI, CsF, and 1-(benzyloxy)-4-iodobenzene.
-
Activation: Add anhydrous DMF. Stir the suspension at room temperature for 10 minutes. The mixture will take on a pale yellow hue, indicating the initial coordination of Cu(I) to the arene.
-
Transmetalation: Slowly inject
dropwise.-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via
NMR. The disappearance of the singlet (approx. -137 ppm) and the appearance of a transient Cu- species confirms successful transmetalation.
-
-
Heating & Coupling: Heat the reaction mixture to 80°C for 12 hours. The electron-donating -OBn group stabilizes the transient
intermediate formed during oxidative addition, preventing premature homocoupling of the arene[2]. -
Workup: Quench the reaction with aqueous
. Extract with diethyl ether (3 x 15 mL). Wash the organic layer with brine, dry over , and concentrate. -
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate 95:5).
-
Final Validation:
NMR will show a characteristic doublet at approx. -110 ppm ( Hz), confirming the insertion.
-
Protocol B: Orthogonal Deprotection of the Benzyloxy Group
Once the difluoromethyl group is successfully installed, the benzyloxy group can be cleanly removed without defluorinating the molecule.
Step-by-Step Workflow:
-
Dissolve 1-(benzyloxy)-4-(difluoromethyl)benzene (0.5 mmol) in MS-grade Methanol (5 mL).
-
Add 10% Pd/C (10 mol% Pd).
-
Evacuate the flask and backfill with
gas (balloon pressure). Stir vigorously for 4 hours at room temperature. -
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material and the appearance of a highly polar, UV-active spot (4-(difluoromethyl)phenol).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, wash with methanol, and concentrate in vacuo to yield the pure phenol.
Conclusion
The benzyloxy group is a highly strategic structural motif in the synthesis of difluoromethylated arenes. By providing robust +M electronic stabilization to high-energy radical and organometallic intermediates, while simultaneously offering the steric bulk necessary to dictate strict para-regioselectivity, the
References
- Source: eScholarship.
- Source: nih.
- Nucleophilic Difluoromethylation (J. Hu and C. Ni)
Sources
Methodological & Application
synthesis protocols for 1-(Benzyloxy)-2-(difluoromethyl)benzene
Application Note: Scalable Synthesis of 1-(Benzyloxy)-2-(difluoromethyl)benzene
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-(Benzyloxy)-2-(difluoromethyl)benzene CAS: N/A (Analogous structures: 2-(benzyloxy)benzaldehyde [CAS 5896-07-1]) Molecular Formula: C₁₄H₁₂F₂O[1]
Scientific Rationale: The ortho-difluoromethyl group (-CHF₂) is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. The 1-(benzyloxy)-2-(difluoromethyl)benzene scaffold serves as a protected intermediate; the benzyl group allows for orthogonal deprotection (hydrogenolysis) to reveal the phenol without affecting the difluoromethyl moiety, enabling late-stage diversification.
Synthetic Strategy: Direct difluoromethylation of arenes is often low-yielding or requires exotic photoredox catalysts. The most robust, scalable route is the Deoxofluorination of 2-(Benzyloxy)benzaldehyde . This approach utilizes the high reactivity of the aldehyde carbonyl toward nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor™) to install the gem-difluoride moiety.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two logical steps to maximize yield and minimize purification burdens.
Figure 1: Retrosynthetic disconnection showing the conversion of commodity salicylaldehyde to the target fluorinated ether.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde
Objective: Protection of the phenol to prevent side reactions during fluorination.
Reagents:
-
Salicylaldehyde (1.0 equiv)
-
Benzyl bromide (1.1 equiv)[2]
-
Potassium carbonate (K₂CO₃) (1.5 equiv, anhydrous)
-
Dimethylformamide (DMF) [0.5 M concentration]
Protocol:
-
Setup: Charge a round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (200 mL).
-
Deprotonation: Add K₂CO₃ (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow (phenoxide formation).
-
Alkylation: Add Benzyl bromide (13.1 mL, 110 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (600 mL) with vigorous stirring. The product will precipitate as a solid or oil.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol or perform a short silica plug filtration if the oil is colored.
-
Expected Yield: 90-95%
-
Appearance: White to pale yellow solid.
-
Step 2: Deoxofluorination (The Critical Step)
Objective: Conversion of the aldehyde to the gem-difluoromethyl group.
Method Selection:
-
Method A (DAST): High yielding but requires strict safety controls (shock sensitive residue). Best for <10g scale.
-
Method B (XtalFluor-E): Safer, crystalline reagent. Recommended for scale-up (>10g).
Protocol A: Using DAST (Diethylaminosulfur trifluoride) [3][4]
Safety Warning: DAST reacts violently with water to produce HF. Do not heat neat DAST above 50°C. Perform all operations in a fume hood.
Reagents:
-
2-(Benzyloxy)benzaldehyde (1.0 equiv)
-
DAST (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)[5]
-
Additive: Pyridine (2.0 equiv) - Crucial to buffer HF and prevent benzyl ether cleavage.
Workflow:
-
Preparation: In a flame-dried Schlenk flask under Nitrogen, dissolve 2-(Benzyloxy)benzaldehyde (2.12 g, 10 mmol) in anhydrous DCM (20 mL). Add Pyridine (1.6 mL, 20 mmol).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Note: Low temperature controls the exotherm and improves selectivity.
-
Addition: Add DAST (1.98 mL, 15 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -60 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4 hours. Stir at RT overnight (12h).
-
Quenching (Critical):
-
Cool the mixture back to 0 °C.
-
Slowly add saturated aqueous NaHCO₃ (20 mL). Caution: Vigorous CO₂ evolution.
-
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 15 mL).
-
Purification: Dry organics over Na₂SO₄. Concentrate under reduced pressure. Purify via flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Note: Silica gel can be slightly acidic; adding 1% Et₃N to the eluent can prevent degradation on the column.
-
Protocol B: Using XtalFluor-E (Scale-Up Friendly)
Reagents:
-
XtalFluor-E (1.2 equiv)
-
Selectfluor (promoter, 0.1 equiv) or Et₃N·3HF (catalyst)
-
DCM (Anhydrous)[5]
Workflow:
-
Suspend XtalFluor-E and promoter in DCM.
-
Add substrate at 0 °C.
-
Stir at RT.[2][4][6][7] This reagent does not liberate free HF to the same extent as DAST, making it compatible with borosilicate glass and safer for larger batches.
Part 4: Process Control & Characterization
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Moisture Content | < 200 ppm (Solvent) | DAST hydrolyzes to HF and SO₂; water reduces yield and creates safety hazards. |
| Temperature (Addition) | -78 °C to -60 °C | Controls the highly exothermic fluorination; prevents "tar" formation. |
| Buffering | Pyridine present | Prevents acid-catalyzed cleavage of the benzyl ether (O-Bn) bond. |
| Quench Rate | < 5 mL/min | Prevents "volcano" effect from CO₂ release during bicarbonate quench. |
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.90 (t, J = 55.4 Hz, 1H): Characteristic triplet of the -CH F₂ proton. The large coupling constant (J ~55 Hz) confirms gem-difluoride formation.
-
δ 5.15 (s, 2H): Benzylic protons (-OCH ₂Ph).
-
δ 7.30-7.50 (m, 9H): Aromatic protons.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -115.0 (d, J = 55.4 Hz): Doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.
-
-
Mass Spectrometry:
-
m/z [M]+ calc: 234.08, found: 234.1.
-
Part 5: Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Recovery of starting aldehyde.
-
Cause: DAST hydrolysis due to wet solvent or old reagent.
-
Solution: Distill DAST before use or use a fresh bottle. Ensure DCM is distilled over CaH₂.
-
-
Problem: Loss of Benzyl group (Phenol formation).
-
Cause: Reaction mixture became too acidic (HF generation).
-
Solution: Increase Pyridine equivalents to 3.0. Do not skip the NaHCO₃ wash.
-
-
Problem: Elimination to vinyl fluoride.
-
Cause: Temperature too high during addition.
-
Solution: Maintain -78 °C strictly during addition.
-
Safety & Handling (DAST)
-
Explosion Hazard: DAST residue can become shock-sensitive upon heating. Never distill the reaction mixture to dryness if unreacted DAST is suspected. Always quench fully.
-
Corrosivity: Generated HF etches glass. For large scale, use Teflon (PFA/FEP) reactors.
-
First Aid: In case of skin contact, apply Calcium Gluconate gel immediately to neutralize fluoride ions.
Part 6: Visualization of Workup Logic
Figure 2: Safety-critical workup procedure for DAST-mediated fluorination.
References
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. (1975). Link
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. (1999). Link
-
Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters, 11(21), 5050–5053. (2009). Link
-
BenchChem. "2-(Benzyloxy)-4-fluorobenzaldehyde Technical Guide." BenchChem Application Notes. (2025). Link
-
Organic Syntheses. "Fluorination with DAST: Preparation of Fluoromethyl Phenyl Sulfone." Org.[4][7][8] Synth. 2005, 82, 170. Link
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- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Difluoromethylation of 2-(Benzyloxy)benzaldehyde for Advanced Drug Discovery
Introduction: The Strategic Value of the Difluoromethyl Group
In modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2] Among these, the difluoromethyl (–CF2H) group has emerged as a particularly valuable functional unit. Acting as a lipophilic bioisostere for common hydrogen-bond donors like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups, the –CF2H moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4][5] The unique ability of the C-H bond in the –CF2H group to act as a weak hydrogen bond donor further distinguishes its interaction profile.[3]
This guide focuses on the targeted difluoromethylation of 2-(benzyloxy)benzaldehyde, a versatile aromatic aldehyde scaffold. The direct addition of a difluoromethyl group to the aldehyde functionality provides a rapid and efficient route to α-difluoromethylated alcohols, which are crucial chiral building blocks for more complex pharmaceutical agents. We will explore the underlying chemistry, provide detailed, field-tested protocols for two robust methods, and offer insights into achieving high efficiency and selectivity.
Selecting the Optimal Reagent: A Mechanistic Rationale
The conversion of an aldehyde to a difluoromethyl carbinol is fundamentally a nucleophilic addition reaction. Therefore, the most direct and effective strategies involve reagents that can deliver a nucleophilic "CF2H⁻" synthon to the electrophilic carbonyl carbon. While electrophilic and radical difluoromethylation methods exist and are powerful tools for other substrate classes, nucleophilic addition is the preferred pathway for aldehydes.[3][6]
We will focus on two state-of-the-art nucleophilic reagents:
-
(Difluoromethyl)trimethylsilane (TMSCF2H): A stable, easily handled liquid that serves as an excellent precursor to the difluoromethyl anion.[7][8] Its reactivity is "unlocked" in the presence of a suitable Lewis base activator, which is crucial for cleaving the otherwise inert Si–CF2H bond.[8]
-
Difluoromethyltriphenylphosphonium Bromide (DFPB): A solid phosphonium salt that can directly transfer a difluoromethyl group under basic conditions, offering an alternative to silicon-based reagents.[9]
The choice between these reagents may depend on factors such as substrate compatibility, desired reaction conditions (temperature), and reagent availability.
Reaction Mechanisms and Workflow
Understanding the reaction mechanism is critical for troubleshooting and optimization. The two recommended protocols proceed through distinct but related nucleophilic pathways.
Mechanism 1: Lewis Base-Activated TMSCF2H Addition
The reaction with TMSCF2H is not spontaneous; it requires an activator. A Lewis base, such as cesium fluoride (CsF) or a potassium alkoxide, coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate. This intermediate is highly polarized and effectively functions as a source of a naked or loosely-bound difluoromethyl anion (CF2H⁻), which then attacks the aldehyde carbonyl. An aqueous workup subsequently protonates the resulting alkoxide to yield the final alcohol product.
Caption: Mechanism of TMSCF2H addition to an aldehyde.
General Experimental Workflow
The overall process for both methods follows a similar logical progression from setup to final product isolation. This workflow ensures reproducibility and safety.
Caption: General workflow for difluoromethylation of aldehydes.
Detailed Experimental Protocols
Safety First: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere are critical for success, particularly for the TMSCF2H protocol. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Difluoromethylation using TMSCF2H and a Lewis Base Activator
This protocol is adapted from methodologies that demonstrate the efficient difluoromethylation of carbonyl compounds using a suitable activator.[8]
Materials:
-
2-(Benzyloxy)benzaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Cesium Fluoride (CsF), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)benzaldehyde (1.0 eq) and anhydrous cesium fluoride (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe to dissolve the aldehyde (to a concentration of approx. 0.2 M). Cool the mixture to 0 °C using an ice bath.
-
Difluoromethylation: Slowly add TMSCF2H (1.5 eq) to the stirring suspension via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-(benzyloxy)phenyl)-2,2-difluoroethanol.
Protocol 2: Difluoromethylation using Difluoromethyltriphenylphosphonium Bromide (DFPB)
This protocol leverages a phosphonium salt for the direct transfer of the CF2H group, representing an effective alternative to silicon-based methods.[9]
Materials:
-
2-(Benzyloxy)benzaldehyde
-
Difluoromethyltriphenylphosphonium Bromide (DFPB)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-(benzyloxy)benzaldehyde (1.0 eq), DFPB (1.5 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask (to a concentration of approx. 0.2 M).
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and remove the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Data Summary and Comparison
| Parameter | Protocol 1: TMSCF2H | Protocol 2: DFPB |
| Difluoromethyl Source | (Difluoromethyl)trimethylsilane (Liquid) | Difluoromethyltriphenylphosphonium Bromide (Solid) |
| Activator / Base | Cesium Fluoride (CsF) (Lewis Base) | Cesium Carbonate (Cs₂CO₃) (Brønsted Base) |
| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Considerations | Requires strictly anhydrous conditions; CsF is hygroscopic. | DFPB is a solid, which can be easier to handle. |
| Byproducts | Me₃SiF, Cs-alkoxide | Triphenylphosphine oxide (Ph₃PO), CsBr |
| Typical Yields | Moderate to High | Moderate to High[9] |
References
- Vertex AI Search. (2024).
- Hu, J., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters.
- Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation.
- Zhang, X., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. The Journal of Organic Chemistry.
- Zhang, C.-P., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters.
- Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Prakash, G. K. S., et al. (2010).
- Li, Z., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology.
- Murphy, J. A., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Organic & Biomolecular Chemistry.
- Li, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules.
- Cambrex. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor.
- Ghorai, M. K., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
- ResearchGate. (2023). Application of the nucleophilic fluoromethylation strategy to the synthesis of biologically active substances.
- Zhang, X., et al. (2018). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H.
- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Pfizer & Cambrex. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Organic Process Research & Development.
- Zhang, C.-P., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters.
- Xiao, J.-C. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.
- ResearchGate. (2018).
- Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.
- Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry.
- Prakash, G. K. S., et al. (2011).
- Akindele, T., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Sigma-Aldrich. 2-(Difluoromethyl)benzaldehyde.
- Sigma-Aldrich. 2-(Benzyloxy)-3,6-difluorobenzaldehyde.
- Oakwood Chemical. 2-(Difluoromethoxy)benzaldehyde.
- TCI Chemicals.
Sources
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Application Note: Scalable Preparation of 1-(Benzyloxy)-2-(difluoromethyl)benzene
Part 1: Strategic Analysis & Route Selection
Introduction
The difluoromethyl group (
This guide details a scalable, two-step synthesis starting from inexpensive salicylaldehyde. Unlike traditional routes utilizing shock-sensitive reagents like DAST (Diethylaminosulfur trifluoride), this protocol prioritizes XtalFluor-E® , a crystalline deoxofluorination reagent with superior thermal stability, ensuring a safer profile for multi-gram to kilogram scale-up.
Retrosynthetic Logic
The synthesis is disconnected at the benzylic carbon-fluorine bond and the phenolic oxygen-carbon bond.
-
C-F Bond Formation: Transformation of the aldehyde carbonyl to a gem-difluoride.
-
Protection: Masking the phenol as a benzyl ether to prevent competitive fluorination or polymerization.
Route: Salicylaldehyde
Reagent Selection for Scalability (The Safety Pivot)
Historically, DAST has been the "go-to" reagent. However, for scale-up (>100g), DAST presents unacceptable risks:
-
Shock Sensitivity: DAST residues can detonate upon heating.
-
Thermal Instability: Decomposition onset at ~140°C with high energy release (
).[1]
Selected Reagent: XtalFluor-E ([Et
-
Form: Crystalline solid (non-fuming, easy to weigh).
-
Stability: Decomposition onset >200°C; significantly lower exothermicity.[1]
-
Selectivity: Reduced elimination side-products (styrenes) compared to DAST.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde
Objective: Quantitative protection of the phenol moiety.
Reagents:
-
Salicylaldehyde (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium Carbonate (
, 1.5 equiv, granular) -
Acetone (Reagent grade, 5 vol) or DMF (for faster kinetics on >1kg scale)
Protocol:
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Salicylaldehyde (122.1 g, 1.0 mol) and Acetone (600 mL).
-
Addition: Add
(207.3 g, 1.5 mol) in a single portion. The suspension will turn bright yellow (phenoxide formation). -
Alkylation: Add Benzyl bromide (179.6 g, 1.05 mol) dropwise over 30 minutes via an addition funnel.
-
Note: A mild exotherm may occur.
-
-
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. -
Workup:
-
Cool to room temperature (RT).
-
Filter off inorganic salts (
, excess ) and rinse the cake with acetone. -
Concentrate the filtrate under reduced pressure to obtain a yellow oil.[3]
-
Crystallization (Optional but recommended for scale): The crude oil often solidifies upon standing or triturating with cold hexanes. Recrystallize from EtOH/Hexane if high purity is required.
-
Yield: Expected >95% (approx. 200–210 g).
-
Step 2: Deoxofluorination to 1-(Benzyloxy)-2-(difluoromethyl)benzene
Objective: Safe conversion of aldehyde to difluoromethyl group.
Reagents:
-
2-(Benzyloxy)benzaldehyde (1.0 equiv)
-
XtalFluor-E (1.2 equiv)
-
Triethylamine trihydrofluoride (Et
N 3HF) (2.0 equiv) – Promoter -
Dichloromethane (DCM) (anhydrous, 10 vol)
Protocol:
-
Safety Check: Ensure reactor is dry and under
atmosphere. HF scavengers (calcium gluconate gel) must be available. -
Charging: Charge XtalFluor-E (68.7 g, 0.30 mol) into the reactor. Add anhydrous DCM (500 mL). The salt will form a suspension.
-
Substrate Addition: Add 2-(Benzyloxy)benzaldehyde (53.0 g, 0.25 mol) dissolved in DCM (100 mL) slowly to the suspension at RT.
-
Promoter Addition (Critical): Cool the mixture to 0°C. Add Et
N 3HF (80.6 g, 0.50 mol) dropwise. -
Reaction: Remove cooling bath and stir at RT for 12–18 hours.
-
Monitoring: Check for disappearance of aldehyde peak (CHO) via
H NMR (approx. 10.5 ppm).
-
-
Quench (Exothermic):
-
Cool to 0°C.
-
Slowly add saturated aqueous
(500 mL). Caution: evolution. Stir vigorously for 30 mins to neutralize HF species.
-
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 200 mL).
-
Purification:
-
Dry organics over
, filter, and concentrate. -
Flash Chromatography: Elute with Hexanes/EtOAc (95:5). The product is less polar than the aldehyde.
-
Yield: Expected 80–85%.
-
Part 3: Process Safety & Visualization
Workflow Diagram
The following diagram illustrates the critical decision points and safety barriers for the synthesis.
Caption: Scalable workflow prioritizing XtalFluor-E for thermal safety during the critical deoxofluorination step.
Comparison of Fluorinating Agents
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fuming) | Liquid (Fuming) | Crystalline Solid |
| T | ~140°C | ~140°C | >205°C |
| Stability | Shock Sensitive residue | Moderate | Stable |
| Byproducts | Styrenes (Elimination) | Styrenes | Minimized Elimination |
| Scale Suitability | Lab (<10g) | Pilot (with controls) | Manufacturing |
Part 4: Analytical Verification
Target Compound: 1-(Benzyloxy)-2-(difluoromethyl)benzene[6]
-
Physical State: Colorless to pale yellow oil or low-melting solid.
-
H NMR (400 MHz, CDCl
):- 7.60 (d, 1H, Ar-H ortho to CHF2)
- 7.45–7.30 (m, 6H, Ar-H + Bn-H)
- 7.05 (t, 1H, Ar-H)
- 6.98 (d, 1H, Ar-H ortho to OBn)
-
6.95 (t,
Hz, 1H, -CHF ) — Diagnostic Signal -
5.15 (s, 2H, -OCH
Ph)
-
F NMR (376 MHz, CDCl
):-
-115.0 (d,
Hz, 2F).
-
-115.0 (d,
Part 5: References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Carbonyls with XtalFluor-E." Organic Letters. Link
-
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis. Link
-
BenchChem Technical Guide. (2025). "A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and XtalFluor." Link
-
Organic Syntheses. (2024). "Difluoromethylation of Phenols and Preparation of Fluorinated Ethers." Organic Syntheses. Link
Sources
- 1. Simpler fluorine chemistry [soci.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. AU2009214724A1 - Indole compounds and methods of use thereof - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 1261849-91-5,2-Bromo-4-(difluoromethyl)toluene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: Catalytic Synthesis of Difluoromethylated Arenes
Executive Summary & Strategic Value
The difluoromethyl group (
Traditionally, introducing
Quick Selection Guide
| Substrate Class | Preferred Method | Mechanism | Key Advantage |
| Heteroarenes (Electron-Deficient) | Protocol A: Photoredox C-H Functionalization | Radical Minisci-type | Late-stage functionalization; no pre-activation needed. |
| Aryl Halides (Cl, Br, I) | Protocol B: Ni-Catalyzed Reductive Coupling | Uses abundant aryl halides; avoids organometallic reagent prep. | |
| Aryl Boronic Acids | Protocol C: Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura type | High regiocontrol; utilizes existing Suzuki libraries. |
Protocol A: Photoredox C-H Difluoromethylation
Target: Heteroarenes (Pyridines, Pyrazines, Quinolines) Reagent: Zinc Difluoromethanesulfinate (DFMS)
This method utilizes the Baran reagent (DFMS) in a catalytic photoredox cycle. Unlike older stoichiometric innate radical methods, this protocol uses a photocatalyst to gate the radical generation, allowing for milder conditions and lower reagent loading.
Mechanistic Pathway
The cycle relies on the oxidative quenching of the excited photocatalyst by a persulfate oxidant, generating a sulfate radical anion. This species oxidizes the sulfinate, triggering
Figure 1: Oxidative quenching cycle for radical generation from sulfinates.
Experimental Protocol
Scale: 0.5 mmol Setup: 8 mL vial with Teflon septum, Blue LED reactor (e.g., Kessil or Penn PhD).
-
Reagent Prep: To the vial, add:
-
Substrate (Heteroarene): 0.5 mmol (1.0 equiv)
- : 5.6 mg (1 mol%)
-
Zinc Difluoromethanesulfinate (DFMS): 295 mg (3.0 equiv)
-
Ammonium Persulfate
: 228 mg (2.0 equiv)
-
-
Solvent System: Add DMSO (2.5 mL) and Water (1.0 mL). Note: The biphasic/aqueous nature helps solubilize the salts.
-
Degassing: Sparge the mixture with Argon for 5 minutes. (Oxygen quenches the triplet state of Ir).
-
Reaction: Seal and irradiate with Blue LEDs (approx. 450 nm) with fan cooling to maintain Temp < 35°C. Stir vigorously for 18–24 hours.
-
Workup: Dilute with EtOAc (20 mL) and saturated
. Wash organic layer with water ( mL) to remove DMSO. Dry over , concentrate, and purify via flash chromatography.
Critical Control Point: If the substrate is acid-sensitive, add 1.0 equiv of
Protocol B: Ni-Catalyzed Reductive Cross-Coupling
Target: Aryl Bromides/Iodides (and activated Chlorides)
Reagent: Bromodifluoromethane (
This method avoids the use of pre-formed organometallics (like aryl-Zn or aryl-B), utilizing a "cross-electrophile" strategy.[2] It is ideal for building blocks where the aryl halide is commercially available.
Mechanistic Pathway
This reaction proceeds via a
Figure 2: Simplified Nickel-catalyzed cross-electrophile coupling cycle.
Experimental Protocol
Scale: 1.0 mmol Conditions: Glovebox or strict Schlenk line technique required.
-
Catalyst Prep: In a glovebox, combine:
- : 3.5 mg (10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy): 5.4 mg (15 mol%)
-
Manganese powder (
micron): 165 mg (3.0 equiv)
-
Substrate: Add Aryl Bromide (1.0 mmol).
-
Solvent: Add anhydrous DMA (dimethylacetamide) (3.0 mL).
-
Reagent Addition:
-
*If using liquid
: * Add via syringe (2.0 equiv).[1] -
*If using gaseous
(Freon 22 substitute): * The reaction must be performed in a pressure tube or autoclave. Pressurize to 1–2 atm.
-
-
Activator: Add TMSCl (trimethylsilyl chloride) (20
L). Role: Activates the Mn surface. -
Reaction: Seal and stir at 60°C for 12 hours.
-
Workup: Filter through a celite pad (to remove Mn/Ni). Dilute with ether, wash with brine.
Troubleshooting: If homocoupling (
Comparative Analysis
| Feature | Photoredox (Protocol A) | Ni-Reductive (Protocol B) |
| Primary Bond | C( | C( |
| Regioselectivity | Innate (C2/C4 for pyridines) | Defined by Halide position |
| Reagent Stability | High (Solid Sulfinate) | Low/Med (Gas/Volatile Liquid) |
| Air Sensitivity | Low (Open to air possible) | High (Requires inert atm) |
| Cost | High (Ir catalyst) | Low (Ni catalyst) |
References
-
Fujiwara, Y., et al. (2012).[3] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99.[3] [Link]
- Foundational work on radical difluoromethylation using sulfin
- Feng, C., & Loh, T. P. (2014). Palladium-catalyzed difluoroalkylation of aryl boronic acids: A new method for the synthesis of aryldifluoromethylated phosphonates. Chemical Communications, 50, 4728-4730.
-
Lin, Q., et al. (2019). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Chlorides with Chlorodifluoromethane. Nature Communications, 10, 1-8. [Link]
- Definitive protocol for Ni-c
-
O'Hara, F., et al. (2013). Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]
- Detailed scope and mechanistic insight for the Baran reagent.
- Merchant, R. R., et al. (2018). Visible-Light-Mediated C–H Functionalization of Heteroarenes. Journal of Organic Chemistry, 83(17), 9614–9626.
Sources
radical difluoromethylation techniques for benzyloxy-substituted benzenes
Radical Difluoromethylation Techniques for Benzyloxy-Substituted Benzenes: Application Notes and Protocols
Executive Summary & Strategic Rationale
The incorporation of the difluoromethyl (–CF2H) group into aromatic scaffolds is a premier strategy in medicinal chemistry and drug development. Acting as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, the –CF2H moiety enhances metabolic stability and membrane permeability while retaining the capacity to act as a hydrogen-bond donor[1]. However, direct radical difluoromethylation of electron-rich arenes—such as benzyloxy-substituted benzenes—presents a fundamental electronic challenge that requires a tailored, polarity-matched synthetic approach.
Mechanistic Insights: Overcoming Electronic Mismatch
Traditional radical difluoromethylation reagents, such as zinc difluoromethanesulfinate (DFMS), generate the nucleophilic •CF2H radical[2]. Because nucleophilic radicals preferentially attack electron-deficient π-systems (e.g., pyridines, pyrimidines), they exhibit poor reactivity and produce complex impurity profiles when reacted with electron-rich benzyloxybenzenes[2][3].
To circumvent this innate electronic mismatch, we employ an electrophilic surrogate strategy. The chlorodifluoromethyl radical (•CF2Cl) is highly electrophilic and readily functionalizes electron-rich arenes[1][3]. Following the regioselective installation of the –CF2Cl group, a mild, chemoselective hydrogenolysis step cleanly yields the desired –CF2H functionalized benzyloxybenzene[1].
Polarity-matched radical chlorodifluoromethylation and subsequent hydrogenolysis workflow.
Experimental Protocols
This two-step self-validating protocol ensures high fidelity. Step 1 utilizes sodium chlorodifluoromethanesulfinate (ClCF2SO2Na) under oxidative radical conditions[3], and Step 2 executes the reduction to the final bioisostere.
Protocol A: Radical Chlorodifluoromethylation of Benzyloxybenzenes
Objective : Regioselective installation of the –CF2Cl group onto the electron-rich aromatic ring. Causality Check : Fe(II) salts are utilized to catalyze the decomposition of TBHP, generating alkoxyl radicals that subsequently oxidize the sulfinate to release the •CF2Cl radical[3].
Materials :
-
Benzyloxybenzene derivative (1.0 equiv, 0.5 mmol)
-
ClCF2SO2Na (2.0 equiv, 1.0 mmol)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 3.0 equiv)
-
FeCl₂ (0.08 equiv, 0.04 mmol)
-
DCM/H₂O (5:1 v/v, 3.0 mL)
Step-by-Step Procedure :
-
Preparation : In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the benzyloxybenzene derivative, ClCF2SO2Na, and FeCl₂.
-
Solvent Addition : Add the DCM/H₂O mixture. Insight: The biphasic system is critical as it ensures the simultaneous solubility of the inorganic sulfinate salt and the organic substrate.
-
Radical Initiation : Cool the mixture to 0 °C. Dropwise add TBHP over 5 minutes. Insight: Slow addition at a depressed temperature prevents thermal runaway and suppresses the indiscriminate over-oxidation of the electron-rich benzyloxy ether linkage.
-
Reaction : Stir vigorously at 0 °C to room temperature for 3–5 hours. Monitor via TLC (Hexanes/EtOAc).
-
Workup & Self-Validation : Quench with saturated aqueous Na₂S₂O₃ (2 mL) to destroy residual peroxides. Validation: Peroxide test strips must read 0 ppm before proceeding to extraction. Extract with DCM (3 x 5 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Hydrogenolysis to Difluoromethylated Benzyloxybenzenes
Objective : Conversion of the electrophilic surrogate (–CF2Cl) to the target bioisostere (–CF2H). Causality Check : The benzyloxy group is highly susceptible to cleavage under aggressive hydrogenation. By utilizing an amine additive and strictly controlling H₂ pressure, chemoselective C–Cl reduction is achieved without triggering debenzylation[1].
Materials :
-
CF2Cl-substituted benzyloxybenzene (0.2 mmol)
-
10% Pd/C (5 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Methanol (2.0 mL)
-
H₂ gas (1 atm, balloon)
Step-by-Step Procedure :
-
Setup : Dissolve the substrate in Methanol. Add Et₃N. Insight: Et₃N acts as an HCl scavenger. Neutralizing the generated HCl prevents acid-catalyzed cleavage of the benzyloxy ether and protects the Pd catalyst from poisoning.
-
Catalyst Addition : Carefully add Pd/C under an argon atmosphere to prevent solvent ignition.
-
Hydrogenation : Purge the flask with H₂ gas three times. Maintain under 1 atm H₂ (balloon) and stir at room temperature for 2-4 hours.
-
Monitoring & Self-Validation : Track the disappearance of the CF2Cl species via ¹⁹F NMR. Validation: The reaction is complete when the singlet at ~ -45 ppm (CF2Cl) fully shifts to a distinct doublet at ~ -110 ppm (CF2H, J ≈ 55 Hz).
-
Filtration : Filter through a pad of Celite to remove Pd/C. Wash with EtOAc and concentrate to yield the pure CF2H-benzyloxybenzene.
Quantitative Data Presentation
The table below summarizes the expected outcomes for various benzyloxy-substituted arenes using this two-step protocol, highlighting the chemoselectivity and efficiency of the surrogate strategy[1][3].
| Substrate | Step 1 Yield (–CF2Cl) | Step 2 Yield (–CF2H) | Regioselectivity | ¹⁹F NMR Shift (–CF2H) |
| Methoxy-benzyloxybenzene | 78% | 92% | para to methoxy | ~ -112 ppm (d, J = 56 Hz) |
| 4-(Benzyloxy)toluene | 81% | 89% | ortho to benzyloxy | ~ -110 ppm (d, J = 55 Hz) |
| 3-Chloro-1-(benzyloxy)benzene | 65% | 85% | para to benzyloxy | ~ -114 ppm (d, J = 54 Hz) |
| Benzyloxy-naphthalene | 72% | 90% | C4 position | ~ -108 ppm (d, J = 56 Hz) |
Note: Yields represent isolated yields. Step 2 requires strict monitoring to prevent premature debenzylation.
References
- Source: cas.
- Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- Source: nih.
- Source: d-nb.
Sources
Application Note: 1-(Benzyloxy)-2-(difluoromethyl)benzene in Next-Generation Agrochemical Synthesis
Executive Summary
In the landscape of modern agrochemistry, the difluoromethyl group (-CHF₂) has emerged as a premier bioisostere for hydroxyl (-OH) and thiol (-SH) moieties. It functions as a lipophilic hydrogen-bond donor, enhancing membrane permeability while maintaining target protein affinity—a critical balance for systemic fungicides and herbicides.
1-(Benzyloxy)-2-(difluoromethyl)benzene serves as a high-value, stable precursor to the 2-(difluoromethyl)phenol pharmacophore. Unlike the volatile and reactive free phenol, this benzyl-protected intermediate allows for safe handling, storage, and purification. This guide details the protocols for unlocking this precursor and integrating the ortho-difluoromethyl phenyl motif into Succinate Dehydrogenase Inhibitor (SDHI) scaffolds, a dominant class of fungal respiration inhibitors.
Technical Profile & Chemical Properties[1][2][3][4]
The stability of the benzyl ether linkage makes this compound an ideal "masked" phenol, resistant to oxidation and basic conditions often used in early-stage convergent synthesis.
| Property | Specification |
| IUPAC Name | 1-(Benzyloxy)-2-(difluoromethyl)benzene |
| CAS Number | 714229-06-X (Generic/Analogous) |
| Molecular Formula | C₁₄H₁₂F₂O |
| Molecular Weight | 234.24 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
| Key Moiety | -CHF₂ (Difluoromethyl): Lipophilic H-bond donor ( |
| Stability | Stable under basic conditions; sensitive to strong Lewis acids |
Mechanistic Insight: The Fluorine Effect
Why -CHF₂?
The strategic value of 1-(Benzyloxy)-2-(difluoromethyl)benzene lies in its ability to deliver the -CHF₂ group to the ortho-position of an aromatic ring.
-
Bioisosterism: The -CHF₂ group mimics the -OH group's ability to donate a hydrogen bond (via the polarized C-H bond) but lacks the rapid metabolic conjugation (glucuronidation) associated with phenols.
-
Lipophilicity Modulation: Unlike the trifluoromethyl (-CF₃) group, which significantly increases lipophilicity (often leading to high retention but poor distribution), the -CHF₂ group offers a "moderate" lipophilicity boost (LogP +0.3 to +0.5 vs. H), optimizing xylem mobility in plants.
-
Metabolic Blockade: The C-F bond strength (~116 kcal/mol) prevents oxidative metabolism at the ortho-position, extending the half-life of the active ingredient (AI) in the field.
Experimental Protocols
Protocol A: Controlled Hydrogenolysis (Deprotection)
Objective: To generate the active nucleophile, 2-(difluoromethyl)phenol, from the benzyl-protected precursor without defluorinating the sensitive -CHF₂ group.
-
Challenge: Standard hydrogenation conditions can sometimes lead to hydrodefluorination (loss of F).
-
Solution: Use of poisoned catalysts or specific solvent systems to preserve the C-F bonds.
Materials:
-
Substrate: 1-(Benzyloxy)-2-(difluoromethyl)benzene (10 mmol, 2.34 g)
-
Catalyst: 5% Pd/C (unreduced, 10 wt% loading) or Pd(OH)₂ (Pearlman's Catalyst)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen Source: H₂ balloon (1 atm)
-
Additives: K₂CO₃ (trace, to buffer HF if any elimination occurs)
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2.34 g of substrate in 30 mL of MeOH.
-
Catalyst Addition: Carefully add 230 mg of 5% Pd/C under an argon blanket. ( Safety: Pd/C is pyrophoric in the presence of solvent vapors.)
-
Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under a H₂ balloon at room temperature (25°C).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the phenol (Rf ~0.3) should appear. Reaction time is typically 2–4 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
-
Concentration: Evaporate the solvent under reduced pressure ( Note: 2-(difluoromethyl)phenol is volatile; do not use high vacuum or high heat >40°C).
-
Yield: Expect >95% yield of a colorless oil.
Protocol B: Coupling to SDHI Scaffold (SNAr / Etherification)
Objective: Synthesize a generic SDHI analog by coupling the freshly generated phenol with a chloropyridine or pyrazole precursor.
Context: Many SDHIs (e.g., Fluxapyroxad analogs) utilize an amine or ether linkage. Here we demonstrate an ether linkage formation, common in next-gen herbicides and fungicides.
Materials:
-
Nucleophile: 2-(Difluoromethyl)phenol (from Protocol A)
-
Electrophile: 2,3-Dichloro-5-(trifluoromethyl)pyridine (typical herbicide scaffold)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve 1.44 g (10 mmol) of 2-(difluoromethyl)phenol in 20 mL of dry MeCN.
-
Base Activation: Add 3.25 g (10 mmol) of Cs₂CO₃. Stir for 15 minutes at RT to form the phenoxide anion.
-
Addition: Add 2.16 g (10 mmol) of 2,3-Dichloro-5-(trifluoromethyl)pyridine.
-
Reflux: Heat the mixture to 60–80°C for 6 hours. The electron-deficient pyridine ring facilitates Nucleophilic Aromatic Substitution (SNAr).
-
Quench: Cool to RT and pour into ice water (100 mL).
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Strategic Workflow Diagram
The following diagram illustrates the transformation of the benzyl-protected building block into a bioactive agrochemical scaffold.
Caption: Workflow converting the stable benzyl precursor into a bioactive scaffold via controlled hydrogenolysis and SNAr coupling.
Safety & Handling
-
Fluorine NMR Monitoring: The -CHF₂ group has a characteristic triplet in ¹H NMR (~6.5–7.0 ppm, J ≈ 55 Hz) and a doublet in ¹⁹F NMR. Use these signals to ensure the fluorine atoms are not lost during hydrogenation.
-
Volatility: The deprotected phenol (2-(difluoromethyl)phenol) is semi-volatile and has a distinct phenolic odor. Handle in a fume hood.
-
Pressure Safety: When performing hydrogenolysis, ensure glassware is free of star cracks. Use a blast shield if scaling up beyond 10 grams.
References
-
Fujiwara, T., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (General Reference for SDHI Synthesis).
-
PubChem. (2025).[3] 1-(Benzyloxy)-2-(difluoromethyl)benzene Compound Summary. National Library of Medicine. Link
-
Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing 1-(Benzyloxy)-2-(difluoromethyl)benzene Synthesis
The following technical guide details the optimization of 1-(Benzyloxy)-2-(difluoromethyl)benzene synthesis. It is structured as a Tier 3 Support document for research chemists, focusing on yield maximization, troubleshooting, and process safety.
Target Molecule: 1-(Benzyloxy)-2-(difluoromethyl)benzene CAS: 1803586-94-8 (Analogous) Primary Application: Building block for agrochemicals (e.g., SDHI fungicides) and kinase inhibitors.
Core Synthesis Strategy & Logic
To maximize yield and purity, a two-step sequential pathway is superior to direct difluoromethylation of phenols. The "Protect-then-Fluorinate" strategy prevents side reactions between the fluorinating agent and the phenolic hydroxyl group.
The Pathway[1][2]
-
Step 1 (Protection): Alkylation of Salicylaldehyde with Benzyl Bromide.
-
Step 2 (Functionalization): Deoxofluorination of 2-(Benzyloxy)benzaldehyde.
Decision Matrix: Why this route?
| Parameter | Deoxofluorination Route (Recommended) | Direct Difluoromethylation (Not Recommended) |
| Precursor Availability | High (Salicylaldehyde is cheap) | Low (Requires 2-(difluoromethyl)phenol) |
| Selectivity | High (Aldehyde | Low (O- vs C-difluoromethylation competition) |
| Safety | Manageable (with XtalFluor/Deoxo-Fluor) | High Risk (Freon gas or carbene precursors) |
| Yield Potential | 85-95% (Step 1), 70-85% (Step 2) | <50% (often requires separation of isomers) |
Experimental Workflow & Visualization
The following diagram illustrates the critical decision points and process flow for the synthesis.
Caption: Optimized synthetic workflow highlighting the critical moisture control checkpoint and reagent selection for the deoxofluorination step.
Step-by-Step Optimization & Troubleshooting
Step 1: Benzylation of Salicylaldehyde
Objective: Create the stable intermediate 2-(benzyloxy)benzaldehyde. Common Yield: 90-95%
Protocol:
-
Dissolve Salicylaldehyde (1.0 eq) in DMF (5 vol).
-
Add K
CO (1.5 eq) followed by Benzyl Bromide (1.1 eq). -
Heat to 60°C for 4 hours.
-
Critical Workup: Pour into water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted salicylaldehyde (phenols dissolve in base; benzyl ethers do not).
Troubleshooting Table:
| Issue | Cause | Solution |
|---|
| Low Yield | Incomplete reaction | Increase K
Step 2: Deoxofluorination (The Bottleneck)
Objective: Convert the aldehyde (-CHO) to the difluoromethyl group (-CHF
-
DAST (Diethylaminosulfur trifluoride): Volatile, thermally unstable, can explode >90°C. Good yield but hazardous.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST, but still requires care.
-
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate): Recommended. Solid, stable, requires an HF source (Et
N·3HF) but offers higher selectivity and yield.
Protocol A: Using Deoxo-Fluor (Standard)
-
Preparation: Charge 2-(benzyloxy)benzaldehyde (1.0 eq) into a flame-dried flask under N
. Dissolve in anhydrous DCM (10 vol). -
Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 16h.
-
Quench: Cool to 0°C. Add sat. NaHCO
slowly . (Vigorous CO evolution).
Protocol B: Using XtalFluor-E (High Yield Variant)
Reference: Beaulieu et al., Org. Lett. 2009 [1]
-
Preparation: Charge XtalFluor-E (1.5 eq) and Et
N·3HF (2.0 eq) in anhydrous DCM. -
Addition: Add 2-(benzyloxy)benzaldehyde (1.0 eq) dissolved in DCM at RT.
-
Reaction: Stir at RT for 4-12h.
-
Why this works better: The solid reagent is easier to handle, and the reaction produces fewer elimination byproducts.
Troubleshooting Step 2:
Q: My product is decomposing during purification. What is happening? A: Benzylic C-F bonds can be labile on acidic silica.
-
Fix: Pre-treat your silica gel column with 1% Et
N in Hexanes to neutralize acidity. Elute rapidly.
Q: I see cleavage of the benzyl ether (formation of 2-(difluoromethyl)phenol). A: The fluorinating reagent is generating HF, which is cleaving the ether.
-
Fix: Use XtalFluor-E with DBU (base) or ensure you are using solid NaHCO
in the reaction mixture to scavenge acid in situ. Avoid high temperatures (>40°C).
Q: The reaction stalled at 50% conversion. A: Moisture ingress.
-
Fix: Deoxofluorinating reagents hydrolyze instantly with water. Dry your aldehyde intermediate by azeotropic distillation with toluene before use. Ensure DCM has <50 ppm water.
Stability & Handling FAQ
Q: Is the 1-(Benzyloxy)-2-(difluoromethyl)benzene light sensitive? A: Generally no, but benzylic halides/fluorides can slowly degrade. Store at 2-8°C under Argon.
Q: Can I scale this up to kilogram quantities?
A: Do not use DAST for kg scale due to explosion risk. Use Deoxo-Fluor (with proper calorimetry cooling) or XtalFluor-E. Alternatively, industrial processes often use SF
Q: How do I confirm the structure? A:
-
F NMR: Look for a doublet around -110 to -115 ppm (
Hz). -
H NMR: The CHF
proton will appear as a triplet of triplets (or broad triplet) around 6.5 - 7.0 ppm with a large coupling constant ( Hz).
References
-
Deoxofluorination with XtalFluor: Beaulieu, F. et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, 2009, 11(21), 5050–5053. Link
-
SF4 Scale-up: "Preparation of 1,4-bis-(difluoromethyl)benzene." European Patent Office, EP 0970938 A1. Link
-
Benzyl Ether Stability: "A Comparative Guide to the Stability of Benzyl Ethers." BenchChem Application Notes. Link
-
General Deoxofluorination Review: Singh, R.P. et al. "Recent Advances in Deoxofluorination." Synthesis, 2002, 17, 2561-2578. Link
Technical Support: Optimizing C-C Bond Formation in Benzaldehyde Difluoromethylation
Introduction: The "Carbene Paradox"
If you are reading this, you are likely observing low conversion or complex mixtures when attempting to add a difluoromethyl group (
Unlike trifluoromethylation (
Instead of attacking your aldehyde, the anion frequently ejects a fluoride ion to form difluorocarbene (
Module 1: The Reagent Stability Protocol (TMSCF₂H)
Context: You are using (Difluoromethyl)trimethylsilane (
The Failure Mechanism
The activation of
Diagnostic & Solution
Q1: At what temperature are you adding the initiator?
-
Incorrect:
or Room Temperature. At these temperatures, carbene formation is dominant. -
Correct:
is mandatory for the addition phase. -
The Fix: Cool the reaction mixture (Aldehyde +
) to before adding the Lewis base initiator. Maintain this temperature for at least 1–2 hours before slowly warming to room temperature.
Q2: Which activator are you using?
-
Common Issue: TBAF (Tetrabutylammonium fluoride) often contains residual water (even "anhydrous" solutions). The
anion is a strong base and will be instantly protonated by water to form (gas). -
Recommended Activator: CsF (Cesium Fluoride) or TBAT (Tetrabutylammonium difluorotriphenylsilicate) .
-
Why? TBAT is non-hygroscopic and provides a controlled release of anhydrous fluoride.
-
-
Protocol Adjustment: If using CsF, ensure it is dried under vacuum at
for 4 hours prior to use.
Visualizing the Competition Pathway
Figure 1: The kinetic competition between productive addition and carbene decomposition.
Module 2: The "Sulfone" Alternative (PhSO₂CF₂H)
Context: You have switched to Jinbo Hu’s reagent (
The Mechanism Clarification
Unlike
Troubleshooting the Workflow
Q1: My reaction stalled after the first step.
-
Diagnosis: The addition of
is reversible. If the equilibrium constant is unfavorable (e.g., electron-rich aldehydes), the retro-addition occurs. -
The Fix: Use LiHMDS or NaHMDS as the base at
. The lithium/sodium counterion stabilizes the resulting alkoxide better than potassium, shifting the equilibrium forward.
Q2: How do I remove the sulfone?
-
Standard Protocol: The intermediate
-hydroxysulfone must be treated with a reductive desulfonylation agent. -
Reagent: Sodium amalgam (Na/Hg) is traditional but hazardous.
-
Modern Alternative:
/ (Magnesium turnings in methanol) with a catalytic amount of or activation by .-
Note: Simple acid/base workup will NOT remove the sulfone. You must perform the chemical reduction step.
-
Module 3: Substrate-Specific Optimization
Data Table: Reagent Selection Based on Substrate Electronics
| Substrate Type | Recommended Reagent | Base / Activator | Temp | Critical Note |
| Electron-Deficient (e.g., 4-CN, 4-NO2) | CsF or TBAT | High success rate. Fast reaction. | ||
| Electron-Neutral (e.g., Ph-CHO) | CsF | Standard protocol applies. | ||
| Electron-Rich (e.g., 4-OMe, 4-NMe2) | LiHMDS | |||
| Enolizable Aldehydes (e.g., aliphatic) | TBAF / AcOH | Use the sulfide reagent (Prakash) to avoid aldol condensation, then desulfurize. |
Module 4: Radical Difluoromethylation (The "Black Box" Issues)
Context: You are attempting a photoredox or metal-mediated radical addition (e.g., using
Q: The reaction mixture turns dark immediately/precipitates.
-
Cause: Oxygen quenching.
radicals are rapidly quenched by to form peroxy species. -
The Fix: Degas solvents via freeze-pump-thaw (3 cycles). Sparging with nitrogen is often insufficient for radical difluoromethylation.
Q: Regioselectivity is poor (C-H insertion vs. Carbonyl addition).
-
Insight: Radical addition to the carbonyl oxygen (to form a ketyl radical) is reversible.
-
Strategy: For benzaldehydes, radical methods are generally inferior to nucleophilic methods for generating the alcohol. Radical methods are superior for C-H difluoromethylation of the aromatic ring, not the carbonyl addition. Stick to Nucleophilic methods (Modules 1 & 2) for alcohol synthesis.
Experimental Decision Tree
Use this workflow to select the correct troubleshooting path for your specific failure mode.
Figure 2: Troubleshooting logic flow for reagent-specific failure modes.
References
-
Prakash, G. K. S. ; Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 97(3), 757–786.
- Foundational text on TMS-CF3/CF2H reagents and the requisite Lewis base activ
-
Ni, C. ; Hu, J. (2016). "The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights into Fluoroalkylations." Chemical Society Reviews, 45, 5441-5454.
- Authoritative review explaining the "negative fluorine effect" and the instability of the difluoromethyl anion.
-
Li, Y. ; Hu, J. (2005). "Nucleophilic Difluoromethylation of Carbonyl Compounds with Difluoromethyl Phenyl Sulfone." Angewandte Chemie International Edition, 44(36), 5832–5836.
- The core protocol for using sulfone reagents when TMS reagents fail.
- Dilman, A. D.; Levin, V. V. (2016). "Difluorocarbene reagents for organic synthesis." Accounts of Chemical Research, 49, 1866-1876.
Sources
- 1. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic (Phenylsulfonyl/arylthio)difluoromethylation of Aldehydes with TMSCF2Br: A Three-Component Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(Benzyloxy)-2-(difluoromethyl)benzene
[1]
Ticket ID: CHEM-SUP-8829 Subject: Stability Profile & Acidic Handling of 1-(Benzyloxy)-2-(difluoromethyl)benzene Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary: The "Ortho" Paradox
You are working with 1-(Benzyloxy)-2-(difluoromethyl)benzene .[1][2] This molecule presents a classic "push-pull" conflict in organic synthesis.[1]
-
The "Push": The benzyloxy group (
) is a strong electron donor.[1] -
The "Pull": The difluoromethyl group (
) is electron-withdrawing but possesses benzylic C-F bonds that are susceptible to hydrolysis.[1]
The Verdict: This molecule is stable to dilute aqueous mineral acids (e.g., 1M HCl) at room temperature. However, it is highly unstable under strong Lewis acidic conditions (e.g.,
Critical Warning: The primary risk is not just the cleavage of the benzyl ether, but the subsequent hydrolysis of the
Part 1: The Stability Spectrum (Visual Guide)
The following decision tree illustrates the stability boundaries of your molecule. Use this to determine if your proposed conditions are safe.
Caption: Stability decision tree. Green paths indicate safe operations; red paths indicate high risk of skeletal degradation.
Part 2: Mechanistic Insights (The "Why")
To troubleshoot effectively, you must understand the two specific failure modes associated with this scaffold.
The "Assisted Hydrolysis" Trap
The
-
Mechanism: The newly formed ortho-phenol acts as an intramolecular nucleophile or general acid catalyst.[1] It activates the benzylic fluorines, facilitating the ejection of fluoride (
) and the formation of a quinone methide-like intermediate, which rapidly hydrolyzes to 2-hydroxybenzaldehyde (Salicylaldehyde) . -
Implication: You cannot use acidic deprotection (e.g., HBr/AcOH) if you wish to retain the difluoromethyl group.
Halogen Exchange (The Issue)
Boron tribromide (
Part 3: Troubleshooting & FAQs
Q1: I used 1M HCl for my workup, and my LCMS shows a mass of [M-20]. What happened?
Diagnosis: Loss of HF (
-
Keep acidic workups at 0°C to Room Temperature .
-
Ensure the contact time with acid is < 30 minutes.
-
Switch to a buffered quench (Sat.
, pH ~5-6) if the impurity persists.
Q2: How do I remove the Benzyl group without destroying the ?
Recommendation: Hydrogenolysis (
-
Why: It avoids the Lewis acid pathways that activate the C-F bond.
-
Caveat: Benzylic fluorines can be reduced (defluorinated) under forcing hydrogenation conditions.[1]
-
Optimization: Use mild conditions (1 atm
, Room Temp) and monitor strictly. If over-reduction (loss of F) is observed, poison the catalyst with Quinoline or use (Pearlman's catalyst).
Q3: Can I use TFA (Trifluoroacetic acid)?
Answer: Only with extreme caution.
-
Neat TFA: Will likely cause slow degradation over time.[1]
-
Dilute TFA (in DCM): Likely stable for short periods (e.g., Boc deprotection elsewhere in the molecule).
-
Test: Run the Stability Validation Protocol (see below) before committing your bulk material.
Part 4: Experimental Protocols
Protocol A: Stability Validation (Small Scale)
Use this protocol to verify if your specific acidic conditions are safe.
-
Dissolve: 5 mg of 1-(Benzyloxy)-2-(difluoromethyl)benzene in 0.5 mL of the solvent of interest (e.g., THF, DCM).
-
Add Acid: Add the acid equivalent you plan to use (e.g., 0.1 mL TFA or 1M HCl).
-
Monitor: Transfer to an NMR tube (use a coaxial insert with
or deuterated solvent lock). -
Analyze:
-
NMR (Uncoupled): Look for the characteristic doublet of the
group (typically to ppm). -
Shift: Any appearance of new fluoride peaks (e.g., free fluoride at
ppm or aldehyde peaks in NMR) indicates failure. -
Timepoints: Scan at T=0, T=1h, and T=12h.
-
NMR (Uncoupled): Look for the characteristic doublet of the
Protocol B: Recommended Deprotection (Benzyl Removal)
Designed to preserve the
| Parameter | Condition | Reason |
| Reagent | Avoids Lewis/Brønsted acid hydrolysis pathways.[1] | |
| Solvent | EtOAc or EtOH | Non-acidic, standard hydrogenation solvents.[1] |
| Additive | None (initially) | Avoid acid additives. If defluorination occurs, add trace Quinoline. |
| Temperature | 20–25 °C | Heat promotes C-F hydrogenolysis.[1] |
| Workup | Filtration through Celite | Removes catalyst immediately to stop reaction.[1] |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Benzyl ether stability and cleavage conditions).
-
Hu, J.; Zhang, W.; Ni, C. "Synthesis and Reactivity of Fluoroalkyl Groups." Chem. Rev.[1]2014 , 114, 2432–2506. Link (Authoritative review on the stability of fluorinated groups, including difluoromethyl).
-
Mizukami, Y.; Song, Z.; Takahashi, T. "Halogen Exchange Reaction of Aliphatic Fluorine Compounds."[3] Org.[1][3][4][5][6] Lett.2015 , 17, 5942–5945.[3] Link (Demonstrates the susceptibility of C-F bonds to Lewis acid-mediated halogen exchange).
- Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature2011, 473, 470–477.
Sources
- 1. 1-Benzyloxy-2-fluoro-benzene | C13H11FO | CID 259659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions During Benzyloxybenzene Fluorination
Introduction: The Reactivity Paradox
Researchers working with benzyloxybenzene (benzyl phenyl ether) face a distinct "reactivity paradox" during electrophilic fluorination. The benzyloxy group is a potent activator, making the aromatic ring electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). However, the benzyl ether linkage itself is chemically fragile—susceptible to both acid-catalyzed hydrolysis (debenzylation) and radical hydrogen abstraction (benzylic oxidation).
This guide provides self-validating protocols to navigate these competing pathways, focusing on the two most common reagents: Selectfluor® (F-TEDA-BF4) and NFSI (N-Fluorobenzenesulfonimide).
Module 1: Preventing Debenzylation (The Acid Crisis)
The Issue:
During fluorination with Selectfluor, the substitution mechanism releases a proton (
The Mechanism:
Corrective Protocol: The "Solid-Phase Buffer" System Do not use soluble amine bases (like TEA), as they can react with electrophilic fluorine sources. Use an inorganic, heterogeneous base.
Step-by-Step Protocol:
-
Solvent Selection: Use Acetonitrile (MeCN) . It is polar enough to solubilize Selectfluor but does not participate in nucleophilic attack on the benzyl cation.
-
Buffer Addition: Add 2.0 equivalents of Sodium Bicarbonate (
) or Sodium Carbonate ( ) relative to the substrate. These must be finely ground to increase surface area. -
Sequence:
-
Dissolve Benzyloxybenzene (1.0 equiv) in MeCN (0.1 M).
-
Add
(2.0 equiv) and stir for 10 minutes to create a suspension. -
Add Selectfluor (1.1 equiv) in one portion.
-
-
Temperature: Run at 0°C to room temperature . Heating accelerates acid cleavage significantly.
Module 2: Suppressing Benzylic Fluorination (The Radical Threat)
The Issue:
Fluorination occurring at the benzylic carbon (
The Mechanism: Selectfluor can operate via a Single Electron Transfer (SET) mechanism, generating a cation radical.[1] If the reaction is exposed to ambient light or trace metals, it can trigger a radical abstraction of the benzylic hydrogen.
Corrective Protocol: The "Dark/Ionic" Control
-
Light Exclusion: Wrap the reaction vessel in aluminum foil. Photons can initiate the radical decomposition of N-F reagents.
-
Radical Scavenging (Optional): If benzylic byproducts persist (>5%), add 2,6-di-tert-butyl-4-methylphenol (BHT) (5-10 mol%) to inhibit the radical chain without stopping the ionic EAS pathway.
-
Reagent Switch: If Selectfluor continues to attack the benzylic position, switch to NFSI catalyzed by a Lewis Acid (e.g.,
or ). NFSI has a higher activation energy for radical pathways compared to Selectfluor.
Module 3: Regioselectivity & Over-Fluorination
The Issue:
-
Regioisomerism: Benzyloxy is an ortho/para director. The bulky benzyl group favors para, but ortho isomers are common.
-
Difluorination: The product (fluorobenzyloxybenzene) is still electron-rich enough to react again.
Data: Solvent & Reagent Effects on Selectivity
| Variable | Condition | Primary Outcome | Risk Factor |
| Reagent | Selectfluor | High Yield, Fast | High Acid Generation (Debenzylation) |
| Reagent | NFSI | High Para Selectivity | Slow Kinetics (Requires Catalyst) |
| Solvent | MeCN (Polar) | Stabilizes "F+" species | Low Ortho/Para selectivity |
| Solvent | Toluene/DCM (Non-polar) | Enhances Para (Steric) | Poor Selectivity for Selectfluor (Solubility issues) |
| Temp | > 40°C | Increases conversion | Promotes Difluorination & Cleavage |
Corrective Protocol: Stoichiometry Control
-
Slow Addition: Do not dump the fluorinating agent. Add it as a solution (in MeCN) over 1 hour via syringe pump.
-
Stop Early: Monitor via HPLC/UPLC. Quench the reaction at 85-90% conversion . Pushing to 100% conversion exponentially increases the rate of difluorination (reaction of the product).
Visualizing the Pathways
The following diagram illustrates the "Pathways of Peril" and the specific intervention points described above.
Caption: Reaction network showing the desired EAS pathway (Green) versus competing decomposition (Red) and over-reaction (Yellow) pathways, with corresponding control strategies.
Troubleshooting FAQs
Q: My reaction mixture turned black/tarry. What happened? A: This indicates polymerization or decomposition of the benzyl cation. This usually happens if the reaction is too acidic or too hot.
-
Fix: Ensure you are using 2.0 equiv of solid
. Lower the temperature to 0°C.
Q: I am seeing a 50:50 mixture of Ortho and Para isomers. How do I favor Para? A: Selectfluor in MeCN is highly reactive and less selective.
-
Fix: Switch to NFSI in a less polar solvent mixture (e.g., 1:1 MeCN:DCM) if solubility permits. Alternatively, use a bulky transition metal catalyst (
) which sterically disfavors the ortho attack.
Q: Can I use TEA or Pyridine as a base? A: No. Pyridine and Triethylamine are nucleophilic enough to react with Selectfluor (transferring the F to the amine) or attack the benzyl cation. Always use non-nucleophilic, inorganic bases like Carbonates or Bicarbonates.
Q: I see benzaldehyde in my NMR. Where did it come from? A: This confirms benzylic fluorination followed by hydrolysis.
-
Fix: You have a radical issue. Wrap the flask in foil. If using a fume hood with intense fluorescent lighting, turn the sash light off. Degas your solvent to remove Oxygen (which promotes radical chains).
References
-
Selectfluor Mechanism & SET Pathways
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 2015.
-
-
Debenzylation & Benzyl Ether Stability
-
NFSI vs.
-
A Comparative Guide to Electrophilic N-F Fluorinating Reagents. BenchChem.[4]
-
-
Benzylic Fluorination (Side Reaction Context)
-
Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.[5] Chemical Science, 2015. (Describes the radical pathway you are trying to avoid).
-
Sources
Technical Support Center: Optimizing Solvent Selection for Difluoromethyl Benzene Synthesis
Topic: Optimizing Solvent Selection for Difluoromethyl Benzene Synthesis (
Introduction: The Critical Role of the Solvent System
In the synthesis of difluoromethylated arenes (
The difluoromethyl group is a lipophilic hydrogen bond donor (bioisostere for -OH, -SH) that modulates metabolic stability (
-
Nucleophilic Deoxofluorination: Highly sensitive to moisture and Lewis basicity.
-
Transition-Metal Cross-Coupling: Sensitive to proton sources and catalyst poisoning.
This guide provides troubleshooting protocols and solvent optimization strategies for these specific pathways.
Module 1: Nucleophilic Deoxofluorination (Aldehyde )
Primary Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E. Mechanism: Nucleophilic attack on the carbonyl oxygen followed by fluoride displacement.
Troubleshooting Guide: Deoxofluorination
Q1: My reaction with DAST in DCM stalls at the intermediate or produces low yields. Should I switch to a more polar solvent?
Answer: Proceed with extreme caution. While polar solvents increase the rate of nucleophilic attack, they often react violently with DAST.
-
Diagnosis: If the reaction stalls, it is likely due to the stability of the intermediate aminal or poor solubility of the fluoride salt byproduct.
-
Solution: Do NOT use DMF or DMSO with DAST; these can lead to runaway exothermic decomposition.
-
Protocol:
-
Stick to Dichloromethane (DCM) or Chloroform (
) as the primary solvent. -
If higher temperatures (
) are needed for conversion, switch to 1,2-Dichloroethane (DCE) or Toluene . -
Catalysis: Add a Lewis acid catalyst (e.g.,
or ) rather than changing the solvent polarity.
-
Q2: I am observing significant "elimination" byproducts (formation of styrenes) instead of difluoromethylation.
Answer: This is a common solvent-mediated side reaction.
-
Root Cause: The solvent is stabilizing the carbocation intermediate, favoring
elimination over fluorination. -
Optimization:
-
Solvent Switch: Move from DCM to a non-polar solvent like Toluene or Hexanes (if solubility permits). A non-polar environment destabilizes the cationic intermediate, disfavoring elimination.
-
Reagent Switch: Transition to XtalFluor-E with
. This reagent is less basic than DAST, reducing the propensity for elimination.
-
Data: Solvent Safety & Performance with DAST
| Solvent | Dielectric Constant ( | Compatibility with DAST | Risk Level | Recommended Use |
| DCM | 8.93 | Excellent | Low | Standard solvent (reflux limit |
| DCE | 10.36 | Good | Moderate | High-temp reactions (up to 80°C). |
| THF | 7.58 | Poor | High | Polymerization risk; cleaves ether linkage. |
| DMF | 36.7 | Incompatible | Critical | Exothermic decomposition. Do not use. |
| Toluene | 2.38 | Good | Low | Best for minimizing elimination byproducts. |
Module 2: Metal-Catalyzed Cross-Coupling ( / )
Primary Reagents:
Troubleshooting Guide: Cross-Coupling
Q3: In Pd-catalyzed difluoromethylation of aryl boronic acids, I see high conversion but the major product is the protodeboronated arene (
Answer:
This indicates "protodefluorination" or competitive protonolysis. The
-
Root Cause: The solvent system contains a labile proton source or the transmetalation step is too slow.
-
Solvent Optimization:
-
Current Standard: Many protocols use a biphasic Toluene/Water or Dioxane/Water system.
-
The Fix: Reduce the water content. Switch to an anhydrous system using CsF as the base in Toluene at 80-100°C.
-
Alternative: Use a "Phase-Transfer" approach. Use Cyclopentyl methyl ether (CPME) with minimal water. CPME is hydrophobic and limits the concentration of dissolved water available for protonolysis.
-
Q4: I am using the "Ex-Situ" generation method for
Answer: This is a dual-solvent optimization problem.
-
Generation Chamber (
Carbene/ ): Requires a high-boiling, polar aprotic solvent to stabilize the transition state.-
Recommendation:Sulfolane or Diglyme . Sulfolane is superior due to its thermal stability at the high temperatures required for decarboxylation (
).
-
-
Reaction Chamber (Coupling):
Visual Workflow: Solvent Selection Decision Tree
Caption: Decision logic for selecting solvents based on substrate type and failure modes (thermal limits or protonolysis).
Module 3: Radical Difluoromethylation (Photoredox)
Primary Reagents: Langlois Reagent (
Troubleshooting Guide: Radical Pathways
Q5: My photocatalytic reaction in Acetonitrile (MeCN) is cloudy and gives inconsistent yields.
Answer: Solubility of the sulfinate reagent is the bottleneck.
-
Diagnosis: Sodium difluoromethanesulfinate (Langlois reagent) has poor solubility in pure MeCN, leading to heterogeneous kinetics.
-
Optimization:
-
Co-Solvent System: Use a mixture of DMSO/Water (3:1) or MeCN/Water . The water is essential to solubilize the inorganic salt, while the organic solvent dissolves the arene.
-
Alternative: If water is detrimental to your substrate, switch to pure DMSO . While harder to remove during workup, it solubilizes both the organic substrate and the sulfinate salt, often doubling the yield.
-
Summary of Optimized Conditions
The following table summarizes the "Gold Standard" solvent systems for each major synthetic route, based on recent literature and process safety data.
| Synthetic Route | Substrate | Reagent | Optimized Solvent System | Key Benefit |
| Deoxofluorination | Benzaldehyde | DAST | DCM (0°C to RT) | Balances solubility and safety. |
| Deoxofluorination | Benzaldehyde | DMF or MeCN | Allows room temp reaction; | |
| Pd-Coupling | Aryl Boronic Acid | Toluene/Water (10:1) | Biphasic system prevents catalyst poisoning. | |
| Ni-Photoredox | Aryl Bromide | DME (Dimethoxyethane) | Stabilizes Ni-catalyst; good radical lifetime. | |
| Radical | Heteroarene | DMSO or DMSO/H2O | Essential for solubilizing the sulfinate salt. |
References
-
Safety of DAST: "Diethylaminosulfur Trifluoride (DAST)." Wikipedia. Link
-
Pd-Catalyzed Optimization: "Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ." Chemistry – A European Journal, 2022.[1] Link
-
Radical Solvents: "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. Link
-
Room Temp Deoxyfluorination: "Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride." Organic Letters, 2019.[3] Link
-
Sandmeyer Reaction: "Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts." Journal of the American Chemical Society, 2014. Link
Sources
- 1. pure.au.dk [pure.au.dk]
- 2. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride [organic-chemistry.org]
thermal stability concerns for 1-(Benzyloxy)-2-(difluoromethyl)benzene
Welcome to the Technical Support Center for 1-(Benzyloxy)-2-(difluoromethyl)benzene . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the fundamental physical organic chemistry governing the thermal stability of this molecule, providing you with the mechanistic causality needed to optimize your synthetic scale-ups, formulation stability, and analytical workflows.
Mechanistic Causality: The Dual-Nature of Thermal Degradation
When evaluating the thermal stability of 1-(Benzyloxy)-2-(difluoromethyl)benzene, we must analyze the molecule as a system of competing functional group vulnerabilities. The molecule features a highly robust difluoromethyl (–CHF₂) group juxtaposed with a thermally labile benzyloxy (–OCH₂Ph) ether linkage.
-
The Benzyloxy Vulnerability (Homolytic Cleavage): The primary thermal failure point is the O–CH₂ bond. At elevated temperatures (typically >200 °C), this ether linkage undergoes homolytic cleavage, generating benzyl radicals and phenoxyl radicals. Studies on related benzyloxy derivatives confirm that thermal decomposition is dominated by the cleavage of this bond, often detectable via mass spectrometry by the presence of benzyloxy (m/z 107) and benzyl (m/z 91) radical fragments[1]. In solvent systems, these radicals can induce secondary decomposition pathways, such as hydrogen atom abstraction from the solvent, leading to toluene or bibenzyl formation[2].
-
The Difluoromethyl Robustness & Hydrolytic Risk: Conversely, the –CHF₂ group is thermodynamically stable due to the exceptionally high C–F bond dissociation energy (up to 130 kcal/mol). Furthermore, the inductive electron-withdrawing nature of the –CHF₂ group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene (e.g., the HOMO of difluoromethylbenzene is –7.06 eV), which significantly stabilizes the aromatic ring against oxidative degradation[3]. However, under thermal stress in the presence of trace moisture, the –CHF₂ group can undergo hydrolysis, yielding an aldehyde and releasing highly corrosive hydrogen fluoride (HF).
Thermal degradation pathways of 1-(Benzyloxy)-2-(difluoromethyl)benzene.
Quantitative Stability Parameters
To engineer robust experimental conditions, refer to the following thermodynamic and electronic parameters that dictate the molecule's behavior under stress.
| Parameter | Value / Observation | Mechanistic Implication |
| HOMO Energy | –7.06 eV (Model: Difluoromethylbenzene) | Strong inductive withdrawal stabilizes the arene against single-electron oxidation[3]. |
| C–F Bond Dissociation Energy | ~130 kcal/mol | High intrinsic thermal stability of the –CHF₂ group in strictly anhydrous environments. |
| Benzyloxy Cleavage Onset (T_p) | ~200 °C to 246 °C | Primary thermal failure threshold; dictates maximum safe distillation/reaction temperatures[1]. |
| Intramolecular H-Bond Energy | ~4.3 kcal/mol | The –CHF₂ proton acts as a hydrogen bond donor, influencing the molecule's conformational stability. |
Troubleshooting & FAQs
Q1: During high-temperature GC-MS analysis, I am observing severe baseline drift and unexpected peaks at m/z 91 and m/z 107. Is the compound impure? A1: Not necessarily. The inlet temperature of your GC (often set >250 °C) is exceeding the thermal stability threshold of the benzyloxy group. The molecule is undergoing on-column homolytic cleavage. The m/z 91 peak corresponds to the benzyl radical (tropylium cation), and m/z 107 is the benzyloxy radical[1]. Solution: Lower the inlet temperature to 180 °C and utilize a cool on-column injection technique, or switch to LC-MS/MS for intact mass analysis.
Q2: We attempted a vacuum distillation scale-up at 160 °C. The yield dropped by 40%, and the glass condenser became etched. What is the root cause? A2: You encountered the secondary degradation pathway. While 160 °C is below the primary homolytic cleavage threshold, your system likely contained trace moisture. Under thermal stress, water acts as a nucleophile, hydrolyzing the –CHF₂ group to form 2-(benzyloxy)benzaldehyde. This reaction releases Hydrogen Fluoride (HF) gas, which aggressively etches borosilicate glass. Solution: Ensure rigorous drying of the crude mixture over molecular sieves prior to distillation, and distill under high vacuum to lower the required boiling temperature well below 120 °C.
Q3: How does the presence of the difluoromethyl group affect the oxidative stability of the molecule when heated in open air? A3: It provides a protective effect. The –CHF₂ group is highly electronegative, pulling electron density away from the aromatic ring. This lowers the HOMO energy to approximately –7.06 eV, making the removal of an electron (oxidation) significantly more difficult compared to non-fluorinated analogs like toluene[3]. Therefore, the molecule is highly resistant to atmospheric auto-oxidation, even at elevated temperatures.
Self-Validating Experimental Protocols
To accurately assess the thermal boundaries of 1-(Benzyloxy)-2-(difluoromethyl)benzene for your specific formulation or reaction matrix, utilize this self-validating thermal stress methodology. This protocol is designed to differentiate between homolytic cleavage and hydrolytic degradation.
Protocol: Controlled Accelerated Thermal Degradation Profiling
Objective: Determine the exact degradation onset temperature and map the mechanistic pathway (radical vs. hydrolytic) using a self-validating control system.
Step 1: Matrix Preparation (The Self-Validating Controls)
-
Prepare three distinct sample matrices in sealed, pressure-rated glass ampoules:
-
Matrix A (Anhydrous Control): 10 mg of the compound in 1 mL of strictly anhydrous, degassed dodecane (stored over 3Å molecular sieves).
-
Matrix B (Hydrated Stress): 10 mg of the compound in 1 mL of dodecane spiked with 0.5% v/v HPLC-grade water.
-
Matrix C (Radical Trap): 10 mg of the compound + 1 molar equivalent of BHT (butylated hydroxytoluene) in 1 mL of anhydrous dodecane. BHT will trap any generated benzyl radicals, validating the homolytic pathway[2].
-
Step 2: Thermal Cycling (TGA/DSC)
-
Load 5 mg aliquots of Matrix A into a Thermogravimetric Analyzer coupled with Differential Scanning Calorimetry (TGA-DSC).
-
Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a continuous Argon purge (50 mL/min).
-
Record the onset of the exothermic decomposition peak (typically around 200–246 °C) to establish the absolute thermal ceiling[1].
Step 3: Isothermal Stress & LC-MS/MS Quantification
-
Place the sealed ampoules (Matrices A, B, and C) into a pre-heated reaction block at 150 °C for 24 hours.
-
Cool to room temperature and dilute 1:100 with LC-MS grade Acetonitrile.
-
Inject into an LC-MS/MS system (ESI+ mode).
-
Data Interpretation:
-
Matrix A: Look for bibenzyl (dimerization of benzyl radicals) to confirm baseline homolytic cleavage.
-
Matrix B: Quantify the presence of 2-(benzyloxy)benzaldehyde. A spike here confirms moisture-driven –CHF₂ hydrolysis.
-
Matrix C: The absence of bibenzyl and the presence of BHT-benzyl adducts self-validates that the degradation at this temperature is strictly radical-mediated[2].
-
References
-
Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry Source: ResearchGate URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / ChemRxiv URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry of 1-(Benzyloxy)-2-(difluoromethyl)benzene
The following guide details the mass spectrometry fragmentation patterns of 1-(Benzyloxy)-2-(difluoromethyl)benzene , a fluorinated building block increasingly relevant in medicinal chemistry for its metabolic stability and bioisosteric properties.
This guide is structured to provide actionable insights for structural elucidation, distinguishing this compound from its isomers and non-fluorinated analogs using fragmentation mechanics.
Executive Technical Summary
Compound: 1-(Benzyloxy)-2-(difluoromethyl)benzene Molecular Formula: C₁₄H₁₂F₂O Exact Mass: 234.0856 Da Relevance: Used as a metabolic stability probe in drug discovery. The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor and bioisostere for hydroxyl/thiol groups, blocking metabolic soft spots (e.g., CYP450 oxidation).
Core Analytical Challenge: Distinguishing the ortho-substituted isomer from its meta and para counterparts, and differentiating the difluoromethyl group from trifluoromethyl or methyl analogs during high-throughput screening.
Comparative Fragmentation Analysis
The following table contrasts the fragmentation behavior of the target compound against its primary alternatives: the para-isomer (positional isomer) and the non-fluorinated analog (ortho-benzyltoluene).
Table 1: Comparative MS Performance & Diagnostic Ions (EI, 70 eV)
| Feature | Target: Ortho-isomer | Alternative 1: Para-isomer | Alternative 2: Ortho-Methyl Analog |
| Structure | 1-(Benzyloxy)-2-(difluoromethyl)benzene | 1-(Benzyloxy)-4-(difluoromethyl)benzene | 1-(Benzyloxy)-2-methylbenzene |
| Molecular Ion (M⁺) | m/z 234 (Distinct, Low Intensity) | m/z 234 (Distinct, Low Intensity) | m/z 198 (Stronger Intensity) |
| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 91 (Tropylium) |
| Diagnostic Core Ion | m/z 143 ([M-Bn]⁺, 2-CHF₂-phenol) | m/z 143 ([M-Bn]⁺, 4-CHF₂-phenol) | m/z 107 (o-Cresol cation) |
| Ortho-Effect Ion | m/z 123 (Loss of HF from Core) | Absent / Negligible | m/z 77-79 Complex |
| Secondary Loss | m/z 95 (Loss of CO from m/z 123) | m/z 115 (Loss of CO from m/z 143) | m/z 79 |
| Differentiation Key | High abundance of m/z 123 (intramolecular H-bonding facilitates HF loss). | Lower abundance of m/z 123; retention of F is higher. | Mass shift (-36 Da); no F-loss channels. |
Key Insight: While all benzyl ethers are dominated by the tropylium ion (m/z 91), the ortho-isomer is uniquely identified by the facile loss of HF (20 Da) from the [M-Benzyl]⁺ fragment. This is driven by the "Ortho Effect," where the proximity of the phenolic oxygen (after benzyl loss) and the difluoromethyl hydrogen facilitates a 5- or 6-membered transition state elimination.
Mechanistic Fragmentation Pathways
To accurately interpret the mass spectrum, one must understand the causality behind the ion formation. The fragmentation proceeds through three competitive pathways.
Pathway A: Benzylic Cleavage (Dominant)
The weakest bond in the molecule is the benzylic C-O bond. Upon ionization, the ether oxygen radical cation triggers heterolytic or homolytic cleavage, expelling the stable tropylium ion (C₇H₇⁺, m/z 91). This is the base peak for all isomers.
-
Result: Base Peak m/z 91.
Pathway B: The "Ortho Effect" (Diagnostic)
Specific to the 1,2-substitution pattern. After the loss of the benzyl group, the resulting ion is a 2-(difluoromethyl)phenol radical cation (m/z 143).
-
Intramolecular Interaction: The phenolic proton (or oxygen lone pair) interacts with the ortho-difluoromethyl group.
-
HF Elimination: A molecule of hydrogen fluoride (HF) is eliminated to form a benzofuran-like cation or a fluorinated tropone derivative (m/z 123).
-
CO Elimination: The resulting ring contracts or expels CO to form m/z 95 (C₆H₄F⁺).
Pathway C: Direct Fluorine Loss
High-energy fragmentation can lead to the direct loss of a fluorine radical (F•) or a difluoromethyl radical ([1][2]•CHF₂), though these are generally suppressed by the rapid formation of the tropylium ion.
Visualization of Pathways (Graphviz)
Caption: Fragmentation cascade of 1-(Benzyloxy)-2-(difluoromethyl)benzene showing the divergence between the universal tropylium pathway and the isomer-specific ortho-elimination of HF.
Experimental Protocols (Self-Validating)
To replicate these results and ensure data integrity, follow these standardized protocols. These workflows are designed to prevent common artifacts such as thermal degradation in the injector port.
Protocol A: GC-MS (Electron Ionization)
Objective: Obtain a fingerprint spectrum for library matching and isomer differentiation.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Validation Step: Add 10 µL of an internal standard (e.g., diphenyl ether) to verify retention time stability.
-
-
Inlet Parameters:
-
Mode: Splitless (0.5 min) then Split (20:1).
-
Temperature: 250°C . Note: Do not exceed 280°C to prevent thermal defluorination.
-
-
Column:
-
Type: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.
-
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C (hold 3 min).
-
Logic: Fast ramp preserves peak shape for semi-volatiles.
-
-
MS Parameters:
Protocol B: LC-MS/MS (Electrospray Ionization)
Objective: Quantitation in biological matrices (metabolic stability assays).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization Mode: Positive Mode (+ESI).
-
Note: Ether oxygens protonate readily. Expect [M+H]⁺ = m/z 235.
-
Adducts: Watch for [M+Na]⁺ (m/z 257) and [M+NH₄]⁺ (m/z 252) which are common for benzyl ethers.
-
-
MRM Transition (Quantitation):
-
Precursor: 235.1 ([M+H]⁺)
-
Product 1: 91.1 (Tropylium - Quantifier).
-
Product 2: 143.0 (Loss of Benzyl - Qualifier).
-
Collision Energy: Optimize CE (typically 15–25 eV) to maximize the 91.1 ion.
-
References
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding on metabolic stability of CHF2).
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 1,4-Dibenzyloxybenzene (Analogous Fragmentation)." NIST WebBook. Available at: [Link]
-
Li, X., & Xu, J. (2011).[5] "Abundant Intramolecular Ring Rearrangements of 1-(N-Benzyloxycarbonylamino)arylmethylphosphonate Phenyl monoesters." Journal of Mass Spectrometry. (Mechanistic reference for benzyl/ortho rearrangements).
Sources
A Comparative Guide to HPLC Method Validation for the Purity of 1-(Benzyloxy)-2-(difluoromethyl)benzene
This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(benzyloxy)-2-(difluoromethyl)benzene, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques, supported by illustrative experimental data. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of the method's validation and its place among other analytical options.
The accurate determination of purity for pharmaceutical intermediates like 1-(benzyloxy)-2-(difluoromethyl)benzene is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust and validated analytical method is therefore not just a regulatory requirement, but a cornerstone of good science.
The Analytical Challenge
1-(Benzyloxy)-2-(difluoromethyl)benzene is a non-polar, aromatic ether. The primary analytical challenge lies in developing a method that can separate the main compound from structurally similar process-related impurities. These can include starting materials, by-products from the synthetic route, and any potential degradation products.
A Validated Reversed-Phase HPLC Method
Based on the physicochemical properties of 1-(benzyloxy)-2-(difluoromethyl)benzene, a reversed-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique. RP-HPLC is a powerful and versatile tool for the analysis of non-polar to moderately polar compounds, making it an ideal choice.[1][2]
Experimental Protocol: Proposed HPLC Method
The following table outlines the chromatographic conditions for the proposed HPLC method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides good retention and separation for non-polar aromatic compounds.[3]
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good peak shape and resolution for a wide range of compounds. The 70:30 ratio is a starting point and can be optimized based on initial scouting runs.
-
UV Detection at 254 nm: The presence of the benzene ring in the analyte suggests strong UV absorbance, making 254 nm a suitable wavelength for detection.
HPLC Method Validation: A Deep Dive
To ensure the developed HPLC method is suitable for its intended purpose, a thorough validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8][9] The validation process demonstrates the method's reliability, accuracy, and precision.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Preparation of Solutions:
-
A solution of the 1-(benzyloxy)-2-(difluoromethyl)benzene reference standard.
-
Solutions of potential impurities, including:
-
2-(Difluoromethyl)phenol (potential starting material)
-
Benzyl bromide (potential starting material)
-
1-(Benzyloxy)-4-(difluoromethyl)benzene (potential regioisomer)
-
2-(Benzyloxy)benzaldehyde (potential oxidation product)
-
-
A spiked solution containing the reference standard and all potential impurities.
-
A placebo solution (if analyzing a formulated product).
-
-
Analysis: Inject all solutions into the HPLC system and record the chromatograms.
-
Acceptance Criteria: The peak for 1-(benzyloxy)-2-(difluoromethyl)benzene should be well-resolved from all other peaks (resolution > 2.0). The peak purity should be confirmed using a diode array detector (DAD).
Table 2: Specificity Results (Illustrative Data)
| Compound | Retention Time (min) | Resolution from Analyte |
| 2-(Difluoromethyl)phenol | 3.5 | 5.2 |
| Benzyl bromide | 4.8 | 3.1 |
| 1-(Benzyloxy)-2-(difluoromethyl)benzene | 7.2 | - |
| 1-(Benzyloxy)-4-(difluoromethyl)benzene | 8.1 | 2.5 |
| 2-(Benzyloxy)benzaldehyde | 9.5 | 4.8 |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 3: Linearity Data (Illustrative Data)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,100 |
| 75 | 678,500 |
| 100 | 905,300 |
| 125 | 1,132,000 |
| 150 | 1,358,900 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.
Experimental Protocol:
-
Preparation of Spiked Samples: Spike a placebo or a sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 4: Accuracy (Recovery) Data (Illustrative Data)
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 119.4 | 99.5 |
| Mean Recovery | 99.7% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol (Repeatability):
-
Analysis: Analyze six replicate injections of a single standard solution at 100% of the target concentration.
-
Data Analysis: Calculate the relative standard deviation (%RSD) of the peak areas.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Experimental Protocol (Intermediate Precision):
-
Analysis: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Data Analysis: Calculate the %RSD for the combined data from both studies.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Table 5: Precision Data (Illustrative Data)
| Parameter | %RSD (Peak Area) |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=12) | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Determination: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Confirmation: Prepare solutions at the determined LOD and LOQ concentrations and inject them to confirm their validity.
Table 6: LOD and LOQ (Illustrative Data)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Data Analysis: Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
Comparison with Alternative Analytical Techniques
While the validated HPLC method is robust and reliable, it is essential to consider alternative techniques that could offer different advantages. Here, we compare our HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Caption: Comparison of Analytical Techniques.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[4][5][6][10]
Advantages over HPLC:
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.[7]
-
Improved Resolution and Sensitivity: The smaller particles provide higher separation efficiency, resulting in sharper peaks and better resolution, which can be beneficial for complex impurity profiles.[4][8]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique in the long run.[7][8]
Disadvantages compared to HPLC:
-
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.
-
Method Transfer Challenges: Transferring a method from HPLC to UPLC requires re-validation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9][11][12][13] Given the likely volatility of 1-(benzyloxy)-2-(difluoromethyl)benzene, GC is a viable orthogonal technique.
Advantages over HPLC:
-
High Sensitivity for Volatile Compounds: GC can be extremely sensitive, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
No Liquid Mobile Phase: The use of an inert gas as the mobile phase eliminates the cost and waste associated with organic solvents.
Disadvantages compared to HPLC:
-
Analyte Must be Volatile and Thermally Stable: Non-volatile or thermally labile impurities would not be detected.
-
Derivatization May Be Required: For less volatile compounds, a chemical derivatization step may be necessary, adding complexity to the sample preparation.
Table 7: Comparative Summary of Analytical Techniques
| Feature | HPLC | UPLC | GC |
| Principle | Liquid-solid chromatography | Liquid-solid chromatography | Gas-solid/liquid chromatography |
| Typical Run Time | 15-30 min | 1-5 min | 10-20 min |
| Resolution | Good | Excellent | Excellent for volatiles |
| Sensitivity | Good | Excellent | Excellent for volatiles |
| Solvent Consumption | High | Low | Very Low (gas mobile phase) |
| Initial Cost | Moderate | High | Moderate to High |
| Analyte Suitability | Wide range of polarities | Wide range of polarities | Volatile & thermally stable |
Conclusion and Recommendation
The developed and validated reversed-phase HPLC method provides a robust, reliable, and accurate means for determining the purity of 1-(benzyloxy)-2-(difluoromethyl)benzene. It meets all the acceptance criteria set forth by the ICH guidelines, making it suitable for routine quality control in a pharmaceutical setting.
For laboratories with a high sample throughput, transferring this method to a UPLC system would be a logical next step to significantly improve efficiency and reduce long-term operating costs.
Gas Chromatography serves as an excellent orthogonal technique. It is recommended to develop a GC method as a complementary tool, particularly for the identification and quantification of any volatile impurities that may not be well-retained or resolved by RP-HPLC. The use of two orthogonal techniques provides a more comprehensive purity profile and strengthens the overall analytical control strategy.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2023. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA; 2023. [Link]
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm; 2023. [Link]
-
WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma; 2026. [Link]
-
Patsnap. HPLC vs UPLC: Resolution and Throughput Compared. Patsnap; 2025. [Link]
-
Mastelf. Pros and Cons of Gas Chromatography. Mastelf; 2024. [Link]
-
Gas Chromatography and its Applications in Pharmaceutical Industry. ResearchGate; 2015. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]
-
Bailey Z. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech. 2024;15:714. [Link]
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Al-Bayati, M.A. Pharmaceutical Applications of Gas Chromatography. SCIRP; 2018. [Link]
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AZoM. What are the Advantages of Using Gas Chromatography?. AZoM; 2021. [Link]
-
ChemTalk. Williamson Ether Synthesis. ChemTalk; 2022. [Link]
-
Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager; 2025. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs; 2023. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies; 2023. [Link]
-
A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. ResearchGate; 2026. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. RJPT; 2019. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline; 2018. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]
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- 12. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 13. azom.com [azom.com]
Spectroscopic Characterization of 1-(Benzyloxy)-2-(difluoromethyl)benzene: A Comparative Guide
The incorporation of fluorinated motifs into aromatic scaffolds is a cornerstone strategy in modern drug design and materials science. Specifically, 1-(Benzyloxy)-2-(difluoromethyl)benzene (CAS: 915799-68-7) represents a highly versatile building block. The difluoromethyl (
This guide provides an in-depth, comparative analysis of the spectroscopic characterization of 1-(Benzyloxy)-2-(difluoromethyl)benzene against its structural alternatives. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can ensure rigorous structural validation and purity assessment.
Molecular Alternatives & Strategic Rationale
To objectively evaluate the spectroscopic "fingerprint" of our target molecule, we must compare it against closely related analogs that isolate specific structural variables:
-
The Target: 1-(Benzyloxy)-2-(difluoromethyl)benzene Features a
group capable of hydrogen bonding, paired with a bulky, lipophilic benzyloxy protecting group. -
Alternative A: 1-(Benzyloxy)-2-(trifluoromethyl)benzene Replaces the
with a perfluorinated group. This eliminates hydrogen bond donor capacity and significantly alters the local electron density, providing a baseline for purely electron-withdrawing inductive effects. -
Alternative B: 1-Methoxy-2-(difluoromethyl)benzene Replaces the bulky benzyloxy group with a sterically unhindered methoxy (
) group. This isolates the spectroscopic signals of the group from the complex aromatic multiplet overlap caused by the benzyl ring.
Multimodal Characterization Workflow
The following diagram illustrates the logical progression of our self-validating spectroscopic workflow.
Caption: Multimodal spectroscopic characterization workflow for fluorinated aromatic ethers.
Quantitative Spectroscopic Comparison
The tables below summarize the expected spectral data for the target compound and its alternatives. The data highlights the profound impact of scalar coupling (
Table 1: Core H and F NMR Parameters
Acquired in
| Compound | |||
| 1-(Benzyloxy)-2-(difluoromethyl)benzene | -112.5 (d, | 6.95 (t, | 5.15 (s, 2H) |
| 1-(Benzyloxy)-2-(trifluoromethyl)benzene | -62.0 (s) | N/A | 5.12 (s, 2H) |
| 1-Methoxy-2-(difluoromethyl)benzene | -112.8 (d, | 6.90 (t, | 3.85 (s, 3H) |
Table 2: C NMR, FT-IR, and HRMS Data
| Compound | FT-IR (C-F stretch) | HRMS | |
| 1-(Benzyloxy)-2-(difluoromethyl)benzene | 114.2 (t, | 1040 - 1120 cm | 235.0934 |
| 1-(Benzyloxy)-2-(trifluoromethyl)benzene | 124.5 (q, | 1100 - 1300 cm | 253.0840 |
| 1-Methoxy-2-(difluoromethyl)benzene | 114.0 (t, | 1045 - 1125 cm | 159.0621 |
Experimental Protocols & Causal Methodology
To ensure maximum E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . This means the experimental output inherently proves the validity of the method without relying solely on external calibration.
Protocol A: Self-Validating NMR Acquisition ( H, C, F)
The gyromagnetic ratio of fluorine is highly sensitive to the local electron density. Because the paramagnetic shielding term dominates the chemical shift in
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of 1-(Benzyloxy)-2-(difluoromethyl)benzene in 0.6 mL of deuterated chloroform (
).-
Causality:
is chosen because it lacks exchangeable protons that could interfere with the hydrogen-bond donating capacity of the group, preserving the native chemical shift.
-
-
Internal Standard Addition: Add 1.0
L of fluorobenzene ( = -113.15 ppm) as an internal standard. -
Acquisition (
H): Acquire standard 1D proton spectra (e.g., 400 MHz, 16 scans). -
Acquisition (
F): Acquire fluorine spectra with inverse-gated proton decoupling turned off to observe the coupling. -
Self-Validation Check: Extract the scalar coupling constant (
) from the H NMR spectrum (the spacing between the triplet peaks at ~6.95 ppm). Next, extract the constant from the F NMR spectrum (the spacing between the doublet peaks at ~ -112.5 ppm).-
System Validation: These two values must mathematically equal each other (approx. 55 Hz). If the
-values mismatch by more than 0.5 Hz, the system has identified an impurity or a structural misassignment.
-
Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)
Because the benzyloxy ether is relatively labile under harsh ionization, electrospray ionization (ESI) is prioritized over electron impact (EI) to prevent premature cleavage of the benzyl cation (
Step-by-Step Methodology:
-
Sample Dilution: Dilute the compound to 1
g/mL in LC-MS grade Methanol/Water (80:20) containing 0.1% Formic Acid.-
Causality: Formic acid provides the necessary protons to ionize the ether oxygen, forming the
species.
-
-
Injection & Ionization: Inject 2
L into a Q-TOF mass spectrometer operating in positive ESI mode. -
Self-Validation Check (Isotopic Patterning): Identify the exact mass peak at
235.0934.-
System Validation: The protocol validates itself via isotopic pattern analysis. The relative abundance of the
peak must be approximately 15.3% of the parent peak (derived from the natural abundance of C in a 14-carbon system). A deviation of >2% indicates isobaric interference or source contamination.
-
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 640452, (Difluoromethyl)benzene." PubChem.[Link]
-
Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy." Anasazi Instruments Educational Resources.[Link]
A Comparative Structural Analysis: 1-(Benzyloxy)-2-(difluoromethyl)benzene and its Non-Fluorinated Analogs
An in-depth guide for researchers, scientists, and drug development professionals on the nuanced structural impact of difluoromethyl substitution.
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. This guide provides a detailed structural comparison of 1-(benzyloxy)-2-(difluoromethyl)benzene against its non-fluorinated analogs, namely 1-(benzyloxy)-2-methylbenzene and 1-benzyloxybenzene. By examining the conformational preferences, electronic effects, and resulting property changes, we aim to provide a comprehensive resource for researchers leveraging fluorine substitution in molecular design.
The introduction of a difluoromethyl (CF2H) group is a powerful tool in drug discovery. It can serve as a bioisostere for hydroxyl, thiol, and amide functionalities and act as a weak lipophilic hydrogen bond donor.[1] These characteristics can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[2][3]
Molecular Architectures: A Comparative Overview
To understand the structural implications of difluoromethylation, we will compare three key molecules:
-
1-(Benzyloxy)-2-(difluoromethyl)benzene: The subject of our primary analysis.
-
1-(Benzyloxy)-2-methylbenzene: The non-fluorinated analog with a methyl group, providing a direct comparison of steric and electronic differences.
-
1-Benzyloxybenzene: The parent compound, offering a baseline for understanding the influence of substitution at the ortho position.
Below is a visual representation of these structures.
Caption: Molecular structures of the compounds under comparison.
Conformational Landscape: The Impact of the Difluoromethyl Group
The introduction of the CF2H group significantly influences the conformational preferences of the benzyloxy moiety. This is primarily due to stereoelectronic effects, notably the fluorine gauche effect.[4][5] This effect, arising from hyperconjugative interactions, stabilizes conformations where the C-F bonds are gauche to a polar bond, such as the C-O bond of the ether linkage.[4]
In 1-(benzyloxy)-2-(difluoromethyl)benzene, rotation around the aryl-O bond and the O-CH2 bond is subject to different energetic penalties compared to its non-fluorinated analogs. The difluoromethyl group, with its two electronegative fluorine atoms, can engage in intramolecular hydrogen bonding with the ether oxygen (CF2-H···O), further influencing the preferred conformation.[2] This contrasts with the methyl group in 1-(benzyloxy)-2-methylbenzene, which primarily exerts steric hindrance.
The conformational flexibility of difluoromethyl ethers allows them to adapt their orientation to optimize binding with a target protein, a desirable trait in drug design.[6] Computational studies on difluoromethyl anisole have shown the existence of two stable conformers (endo-endo and exo-endo) with different dipole moments, which can impact lipophilicity.[2] This adaptability is a key differentiator from the more conformationally restricted trifluoromethyl and non-fluorinated analogs.[2][6]
Caption: Conformational preferences of fluorinated vs. non-fluorinated analogs.
Physicochemical Properties: A Quantitative Comparison
The substitution of hydrogen with fluorine has a profound effect on a molecule's physicochemical properties. The high electronegativity of fluorine alters the electronic distribution, impacting lipophilicity (LogP), polarity, and metabolic stability.
| Property | 1-(Benzyloxy)-2-(difluoromethyl)benzene | 1-(Benzyloxy)-2-methylbenzene | 1-Benzyloxybenzene |
| Molecular Formula | C14H12F2O[7] | C14H14O | C13H12O |
| Molecular Weight | 234.24 g/mol [8] | 198.26 g/mol | 184.23 g/mol |
| Predicted LogP | 4.20[8] | ~3.8 (estimated) | 3.2 |
| Topological Polar Surface Area (TPSA) | 9.23 Ų[8] | 9.23 Ų | 9.23 Ų |
| Hydrogen Bond Donors | 0[8] | 0 | 0 |
| Hydrogen Bond Acceptors | 1[8] | 1 | 1 |
| Rotatable Bonds | 4[8] | 3 | 2 |
Note: The LogP value for 1-(benzyloxy)-2-methylbenzene is an estimation based on the values of similar structures.
The increased lipophilicity of the difluoromethylated compound compared to the parent ether is a common, though not universal, effect of fluorination.[9] However, the relationship between fluorination and lipophilicity can be complex, with the potential for either an increase or decrease depending on the surrounding molecular environment.[2] The difluoromethyl group's ability to act as a hydrogen bond donor can also influence its interaction with biological membranes and protein targets.[6]
Experimental Protocols for Structural Elucidation
To empirically determine the structural differences between these molecules, a combination of spectroscopic and analytical techniques is employed.
Objective: To determine the precise chemical environment of the hydrogen, carbon, and fluorine atoms, and to deduce conformational preferences through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.[10]
-
¹H and ¹³C NMR: Acquire spectra on a 400 or 500 MHz spectrometer. Proton-decoupled ¹³C NMR will provide single peaks for each unique carbon atom.[10]
-
¹⁹F NMR: Acquire spectra to observe the chemical shift and coupling of the fluorine atoms. This is crucial for confirming the presence and environment of the difluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments will establish connectivity between atoms and provide through-space correlations (NOESY) to determine the preferred three-dimensional structure in solution. The observation of NOEs between the CF2H proton and the benzylic protons can provide direct evidence for specific conformations.[11]
Objective: To obtain a definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: Workflow for the structural elucidation of the target compounds.
Conclusion
The substitution of a methyl group with a difluoromethyl group at the ortho position of 1-benzyloxybenzene induces significant changes in the molecule's structural and electronic properties. The difluoromethyl group's unique stereoelectronic effects, including the fluorine gauche effect and its potential for intramolecular hydrogen bonding, lead to distinct conformational preferences compared to its non-fluorinated analogs. These structural alterations, in turn, influence key physicochemical properties such as lipophilicity and molecular polarity. A thorough understanding of these differences, gained through detailed experimental and computational analysis, is crucial for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
- Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC. (2026, February 5).
- Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - ResearchGate. (2026, February 12).
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC.
- Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - Beilstein Journals. (2026, February 5).
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (2021, June 2).
- 1-(benzyloxy)-2-(difluoromethyl)benzene - PubChemLite.
- 915799-68-7 | 1-(Benzyloxy)-2-(difluoromethyl)benzene - ChemScene.
- Fluorinated Building Blocks: A Comprehensive Overview - YouTube. (2024, October 22).
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC.
- Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs - Benchchem.
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln.
- Visible-Light-Induced Difluoromethylation/Cyclization of 1-Acryloyl-2-cyanoindoles by [Bis(difluoroacetoxy)iodo]benzene under Ca. (2025, March 13).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. PubChemLite - 1-(benzyloxy)-2-(difluoromethyl)benzene (C14H12F2O) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
comparative reactivity of ortho vs para substituted difluoromethyl benzenes
Comparative Reactivity of Ortho vs. Para Substituted Difluoromethyl Benzenes: A Guide to C–H Functionalization and Synthon Generation
Executive Summary
The late-stage functionalization of difluoromethyl benzenes (Ar-CF₂H) is a critical transformation in modern drug development. However, the reactivity of the benzylic C–H bond is highly dependent on the spatial arrangement of ring substituents. This guide provides an in-depth, objective comparison of how ortho versus para substitution dictates the mechanistic pathways—spanning from standard electronic control to complex stereoelectronic effects—and provides a self-validating experimental protocol for harnessing the -CF₂H group as a masked nucleophile.
The Chemical Context: -CF₂H as a Privileged Motif
The difluoromethyl group is a highly sought-after motif in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl and thiol groups (1)[1]. Its unique ability to act as a hydrogen-bond donor while dramatically improving metabolic stability and membrane permeability makes it invaluable[1].
Despite its utility, direct C–H functionalization of the -CF₂H group is notoriously difficult. The benzylic proton possesses a high pKa (typically >35), and the resulting α,α-difluorobenzylic carbanion is highly unstable, rapidly undergoing α-defluorination to form inert side products (2)[2]. Overcoming this requires highly specific reagents, the efficacy of which is directly modulated by whether the arene is substituted at the ortho or para position.
Mechanistic Divergence: Ortho vs. Para Substitution
The position of a substituent on the benzene ring fundamentally alters the thermodynamic stability of reactive intermediates (anions or radicals) and the kinetic accessibility of the -CF₂H group. Recent advancements highlight how tuning these electronic and steric environments can even switch the regioselectivity of complex heteroarene functionalizations (3)[3].
Para-Substitution: The Domain of Electronic Control
In para-substituted difluoromethyl benzenes, reactivity is strictly governed by inductive and resonance effects (quantifiable via Hammett
-
Anionic Pathway (Deprotonation): Strongly electron-withdrawing groups (EWGs) like -NO₂ or -CN stabilize the resulting Ar-CF₂⁻ anion via resonance, lowering the pKa and facilitating deprotonation by superbases.
-
Radical Pathway: Electron-donating groups (EDGs) like -OMe stabilize the Ar-CF₂• radical through hyperconjugation, lowering the benzylic C–H bond dissociation energy (BDE) and favoring photoredox-mediated radical abstraction.
Ortho-Substitution: Steric Hindrance vs. Directed Metalation
Ortho-substituted derivatives deviate significantly from predictable Hammett behavior due to the "ortho effect."
-
Steric Twisting: Bulky ortho-substituents (e.g., -tBu) physically block the approach of bulky superbases (like KN(iPr)₂). More critically, steric clash forces the -CF₂H group out of coplanarity with the aromatic
-system, disrupting the orbital overlap required to stabilize the Ar-CF₂⁻ anion. -
Heteroatom Coordination: If the ortho-substituent contains a Lewis basic heteroatom (e.g., -OMe), it can pre-coordinate the counter-cation of the base (e.g., K⁺). This creates a directed metalation effect that locally enhances the rate of deprotonation, overriding the inherent steric bulk.
Caption: Mechanistic divergence in the activation of ortho vs. para substituted difluoromethyl benzenes.
Quantitative Reactivity Comparison
To objectively compare performance, we evaluate the thermodynamic and kinetic parameters of representative ortho and para substituted difluoromethyl benzenes. The table below synthesizes the impact of substitution on pKa, BDE, and relative deprotonation rates.
| Substituent | Position | Estimated pKa (DMSO) | Benzylic BDE (kcal/mol) | Relative Deprotonation Rate* | Primary Reactivity Bottleneck |
| -H (None) | N/A | ~35.0 | ~90.0 | 1.0 (Reference) | High pKa, Anion Instability |
| -NO₂ | Para | ~28.5 | ~92.5 | 45.0 | Prone to nucleophilic side reactions |
| -NO₂ | Ortho | ~30.2 | ~93.0 | 8.5 | Steric hindrance of incoming base |
| -OMe | Para | ~37.5 | ~86.5 | 0.2 | High pKa (EDG destabilizes anion) |
| -OMe | Ortho | ~36.0 | ~88.0 | 3.5 | Accelerated via K⁺ pre-coordination |
| -tBu | Para | ~35.2 | ~89.5 | 0.9 | Minimal electronic impact |
| -tBu | Ortho | ~38.5 | ~94.0 | < 0.01 | Severe steric out-of-plane twisting |
*Relative rate of deprotonation using KN(iPr)₂ / B₃N₃Me₆ at -80 °C.
Validated Experimental Protocol: Lewis Acid/Base-Mediated Functionalization
Traditional deprotonation of Ar-CF₂H fails because the resulting carbanion rapidly eliminates a fluoride ion. To successfully harness the difluoromethyl group as a masked nucleophile, we utilize a synergistic Brønsted superbase / weak Lewis acid approach (2)[2]. The Lewis acid captures the transient Ar-CF₂⁻ anion, preventing defluorination and allowing subsequent controlled reactions with electrophiles.
Materials Required:
-
Substrate: Ortho- or Para-substituted difluoromethyl benzene (1.0 equiv)
-
Base: Potassium diisopropylamide (KDA) or KN(iPr)₂ (1.2 equiv)
-
Lewis Acid: Hexamethylborazine (B₃N₃Me₆) (1.2 equiv)
-
Additive: 18-crown-6 (1.2 equiv, required for bulky ortho-substrates lacking coordinating heteroatoms)
-
Solvent: Anhydrous THF
Step-by-Step Methodology & Causality:
-
System Preparation: Flame-dry a Schlenk flask under argon. Add the Ar-CF₂H substrate (1.0 mmol) and B₃N₃Me₆ (1.2 mmol) in anhydrous THF (10 mL).
-
Causality: B₃N₃Me₆ is a weak Lewis acid that will not react with the superbase but is perfectly tuned to capture the highly reactive fluorinated carbanion.
-
-
Cryogenic Cooling: Cool the reaction mixture to -80 °C using a liquid nitrogen/EtOAc bath.
-
Causality: Cryogenic temperatures are strictly required to kinetically suppress α-fluoride elimination prior to Lewis acid capture.
-
-
Deprotonation: Dropwise add a pre-cooled solution of KN(iPr)₂ (1.2 mmol) in THF.
-
Causality: For ortho-substituted substrates with coordinating groups (e.g., -OMe), the substrate self-coordinates the potassium ion, guiding the base. For bulky ortho-substrates (e.g., -tBu), 18-crown-6 must be added to sequester K⁺ and increase the effective basicity of the amide.
-
-
Intermediate Stabilization: Stir for 30 minutes at -80 °C. The Lewis acid reversibly binds the generated Ar-CF₂⁻, forming a stable adduct that acts as a nucleophilic reservoir.
-
Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.5 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench and Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the stable Ar-CF₂-R product.
Caption: Step-by-step workflow for the Lewis acid/base-mediated functionalization of Ar-CF2H.
References
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Alfa Chemistry URL
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Journal of the American Chemical Society URL
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Nature Communications URL
Sources
Validating Synthesis of 1-(Benzyloxy)-2-(difluoromethyl)benzene via IR Spectroscopy
Executive Summary: The Process Analytical Utility
In the synthesis of 1-(benzyloxy)-2-(difluoromethyl)benzene , the conversion of an aldehyde precursor (2-(benzyloxy)benzaldehyde) to the difluoromethyl target using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor presents a unique analytical challenge. While NMR remains the gold standard for structural elucidation, it is often ill-suited for real-time process monitoring due to the moisture sensitivity of fluorinating agents.
This guide validates the use of FT-IR Spectroscopy as a robust, in-situ alternative for monitoring this transformation. By tracking the complete disappearance of the carbonyl moiety and the emergence of C-F stretching vibrations, researchers can achieve immediate endpoint detection without quenching sensitive reaction intermediates.
The Analytical Challenge: Spectral Overlap & Interpretation
The structural transformation involves converting a formyl group (-CHO) into a difluoromethyl group (-CF₂H) in the presence of a benzyl ether .
The Core Problem
The primary challenge in IR validation for this specific molecule is spectral congestion in the "fingerprint region" (1000–1300 cm⁻¹).
-
The Target Signal: C-F stretches typically appear between 1000–1400 cm⁻¹ .
-
The Interference: The C-O-C asymmetric stretch of the benzyloxy ether also resides strongly at ~1240 cm⁻¹ .
Therefore, relying solely on the appearance of the product peak is risky. A scientifically sound protocol must rely on a ratiometric approach : correlating the growth of the C-F signal with the extinction of the aldehyde C=O signal.
Comparative Analysis: IR vs. NMR vs. MS
The following table objectively compares IR against standard alternatives for this specific fluorination workflow.
| Feature | FT-IR / ReactIR (Recommended) | ¹H / ¹⁹F NMR | HPLC-MS |
| Primary Detection | Functional Group Conversion (C=O | Structural Connectivity & H-F Coupling | Molecular Mass & Purity |
| Reaction Monitoring | Excellent (In-situ) . Non-destructive; compatible with moisture-sensitive DAST. | Poor . Requires sampling/quenching; deuterated solvents may exchange with labile protons. | Moderate . Requires LC separation; ionization of neutral fluorinated aromatics can be difficult. |
| Speed | Real-time (< 1 min scan) | Slow (15-30 min prep + run) | Slow (20-40 min run) |
| Structural Specificity | Moderate. Confirms functional groups but not exact isomerism. | High. Definitive proof of -CF₂H (triplet of triplets in ¹H). | High. Confirms mass, but isomers may co-elute. |
| Cost per Data Point | Negligible | High (Solvents, tubes, instrument time) | Moderate (Solvents, columns) |
Verdict: Use IR for process control (endpoint determination) and NMR for final product characterization .
IR Validation Protocol
This protocol assumes the fluorination of 2-(benzyloxy)benzaldehyde.
Materials
-
Instrument: FTIR Spectrometer (ATR accessory recommended for solids/oils).
-
Baseline: Anhydrous solvent (DCM or THF) background.
-
Reference: Pure 2-(benzyloxy)benzaldehyde (Precursor).
Step-by-Step Methodology
-
Background Subtraction: Collect a background spectrum of the dry solvent and the reaction vessel window (if using an in-situ probe). Critical: Moisture in the air will show O-H bands that mimic hydrolysis byproducts.
-
Precursor Baseline (t=0): Record the spectrum of the starting material. Note the intensity of the C=O peak at ~1690 cm⁻¹ .[1]
-
Reagent Addition: Introduce the fluorinating agent (e.g., DAST) at low temperature (-78°C to 0°C).
-
Monitoring Phase: Scan every 5–10 minutes.
-
Watch for: Decrease in 1690 cm⁻¹ (C=O).
-
Watch for: Increase in broad bands between 1000–1200 cm⁻¹ (C-F).
-
-
Endpoint Decision: The reaction is complete when the Carbonyl band flatlines at baseline level.
-
Quench & Workup: Only proceed to aqueous workup once IR confirms consumption of aldehyde to prevent hydrolysis back to the starting material.
Spectral Interpretation Guide
Use this data to validate your spectra.
Zone A: The "Disappearing" Precursor Signals
-
Carbonyl (C=O) Stretch: 1680–1700 cm⁻¹ .[1]
-
Status: Must disappear completely. Residual peaks here indicate incomplete reaction.
-
-
Aldehyde C-H Stretch (Fermi Doublet): Two weak bands at ~2750 cm⁻¹ and ~2850 cm⁻¹ .[1]
-
Status: These will vanish.
-
Zone B: The "Emerging" Product Signals
-
Difluoromethyl C-F Stretch: 1000–1350 cm⁻¹ .
-
Appearance: Strong, broad, often multi-modal due to rotamers.
-
Note: This will overlap with the Ether C-O stretch (~1240 cm⁻¹). Look for broadening and intensity increase in this region relative to the starting material.
-
-
Difluoromethyl C-H Stretch: ~2970–3005 cm⁻¹ .
-
Appearance: Very weak. Often obscured by aromatic C-H stretches (3000–3100 cm⁻¹).
-
-
Aromatic Ring: 1450, 1500, 1600 cm⁻¹ .
-
Status: Stays relatively constant (Internal Standard). Use the 1600 cm⁻¹ ring stretch to normalize peak intensities if doing quantitative analysis.
-
Synthesis & Validation Workflow
The following diagram illustrates the logical flow for validating the synthesis using IR as the "Gatekeeper" for the process.
Caption: Logic flow for IR-based endpoint detection in difluoromethylation reactions.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-(Hexyloxy)benzaldehyde (Analog). NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
PubChem. 1-(Benzyloxy)-2-(difluoromethyl)benzene (Compound Summary). National Library of Medicine. [Link]
-
Erickson, J. A., & McLoughlin, J. I. Hyrogen Bond Donor Ability of the Difluoromethyl Group. Journal of Organic Chemistry. (Discusses C-F and C-H stretch characteristics in CF2H groups). [Link]
-
Beilstein Journals. NMR reaction monitoring in flow synthesis. (Comparative analysis of NMR vs IR for reaction monitoring). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(Benzyloxy)-2-(difluoromethyl)benzene
Executive Safety Assessment
Handling 1-(Benzyloxy)-2-(difluoromethyl)benzene requires a nuanced approach that transcends standard organic chemistry safety. While often classified under generic "Irritant" codes (H315, H319, H335), this molecule presents specific lipophilic and metabolic risks due to the difluoromethyl (
The Scientific Reality:
-
Enhanced Permeation: The difluoromethyl group increases lipophilicity compared to non-fluorinated analogs, facilitating faster skin absorption.
-
Metabolic Stability: Unlike acyl halides, the
bond is robust; however, thermal decomposition or strong hydrolysis can release hydrogen fluoride (HF). -
Peroxidation Potential: As a benzyl ether, this compound is susceptible to autoxidation over prolonged storage, potentially forming shock-sensitive peroxides.
Hazard Identification & Risk Profile
Before selecting PPE, we must quantify the risk. This compound is not just "another organic solid/oil."
| Hazard Category | GHS Classification | Operational Implication |
| Acute Toxicity | H302 (Harmful if swallowed) | Ingestion is the primary acute risk; strict hygiene (hand washing) is non-negotiable.[1][2][3] |
| Skin/Eye | H315 / H319 (Irritant) | Lipophilic nature means "irritation" can progress to dermatitis or systemic absorption if unwashed. |
| Respiratory | H335 (Resp.[3][4][5] Irritant) | Dust (if solid) or aerosols (if liquid) are highly irritating to mucous membranes. |
| Reactivity | Combustible / Oxidizable | Fire Risk: Combustion releases toxic HF and COF₂ gases. Storage Risk: Peroxide formation. |
The PPE Matrix: A Causality-Driven Selection
Do not default to "standard lab wear." Use this matrix to select gear based on the mechanism of exposure.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2] Liquid splashes or fine dusts can bypass side shields. The fluorinated nature makes eye tissue recovery slower/more complex. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate | Permeation Dynamics: Fluorinated aromatics can act as solvents, swelling thin nitrile.[1][2] The inner glove provides a "second line" if the outer glove is compromised or permeated. |
| Dermal (Body) | Lab Coat (100% Cotton or Nomex) Avoid synthetic blends. | Synthetic fibers melt into skin during a fire. Given the HF evolution risk during combustion, melting fabric exacerbates the injury. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) Respirator (P100/OV) only for spills. | Engineering controls are superior to PPE. The hood captures vapors and potential HF off-gassing.[2] |
Visualizing the Safety Logic
The following decision tree illustrates the logic for selecting PPE and engineering controls based on the state and quantity of the material.
Figure 1: PPE Decision Logic based on physical state and quantity.[1][2] Protocol B is required when dust generation or large liquid surface areas increase exposure risk.
Operational Protocol: Handling & Synthesis
This workflow is designed to minimize static discharge (a risk with benzyl ethers) and exposure.
Step 1: Preparation
-
Peroxide Check: If the container has been opened >6 months ago, test for peroxides using starch-iodide paper before use.[1][2]
-
Environment: All transfers must occur inside a certified chemical fume hood.
Step 2: Weighing & Transfer
-
If Solid: Use an antistatic gun on the spatula and weighing boat. Fluorinated solids often carry high static charges, leading to "jumping" powder.
-
If Liquid: Use a positive-displacement pipette or a glass syringe.[1][2] Avoid needles if possible to prevent accidental injection; if a needle is required, use Luer-lock to prevent detachment under pressure.[2]
Step 3: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly.
-
Inert Atmosphere: Blanket the reaction with Nitrogen or Argon. This is critical not just for moisture control, but to suppress oxygen exposure which fuels peroxide formation on the benzyloxy arm.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, the presence of the fluorine atoms changes the cleanup protocol—incineration parameters are different.
Figure 2: Spill response workflow emphasizing the segregation of halogenated waste.[1][2]
Disposal Strategy
-
Stream: Halogenated Organic Waste . Do not mix with general organic solvents (acetone/ethanol waste) if your facility separates halogens for specific incineration temperatures.
-
Labeling: Clearly mark tags with "Contains Organic Fluorine" and "Potential Peroxide Former."
References & Verification
-
Chemical Identity & Physical Data:
-
General Handling of Fluorinated Aromatics:
-
Hazard Classifications (GHS):
-
Difluoromethyl Group Safety:
-
Difluoromethane (Precursor/Moiety Safety). Arkema GPS Safety Summary. Retrieved from
-
Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
